PF-Cbp1
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-propoxyphenyl)ethyl]benzimidazol-1-yl]ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32/h5-6,8-11,20H,4,7,12-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWBJJZOKGZCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of PfBDP1 in Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plasmodium falciparum, the primary causative agent of human malaria, relies on a tightly regulated program of gene expression to navigate its complex lifecycle. A key player in this regulation is the Plasmodium falciparum Bromodomain Protein 1 (PfBDP1), a chromatin-associated factor pivotal for the timely expression of genes required for erythrocyte invasion. This document provides a comprehensive overview of the mechanism of action of PfBDP1, presenting quantitative data on its impact on gene expression, detailed experimental protocols for its study, and visual representations of its functional pathways. Understanding the intricacies of PfBDP1 function offers a promising avenue for the development of novel anti-malarial therapeutics.
Core Mechanism of Action of PfBDP1
PfBDP1 functions as a critical transcriptional co-activator, essential for the expression of a suite of genes involved in the invasion of red blood cells by the malaria parasite.[1][2][3] Its mechanism is centered on its ability to recognize and bind to specific post-translational modifications on histone proteins, thereby recruiting the transcriptional machinery to target gene promoters.
The primary steps in the mechanism of PfBDP1 are as follows:
-
Recognition of Acetylated Histones: The bromodomain of PfBDP1 specifically recognizes and binds to acetylated lysine residues on histone tails.[2] In vitro studies have demonstrated its affinity for acetylated histone H3, particularly H3K9ac and H3K14ac, as well as a high affinity for tetra-acetylated histone H4.[2][4] This interaction is crucial for localizing PfBDP1 to active regions of chromatin.
-
Recruitment to Gene Promoters: PfBDP1 is recruited to the transcriptional start sites of its target genes, which are predominantly those involved in erythrocyte invasion.[1][2] This recruitment is facilitated by its interaction with sequence-specific transcription factors, such as ApiAP2-I.[2][5]
-
Formation of a Multi-protein Complex: PfBDP1 is part of a larger protein complex that includes at least two other bromodomain proteins, PfBDP2 and PfBDP7.[1][6][7] This complex, referred to as the BDP1/BDP2 core complex, likely plays a cooperative role in chromatin binding and transcriptional activation.[6][8]
-
Transcriptional Activation: By binding to chromatin and interacting with other regulatory proteins, the PfBDP1-containing complex facilitates the recruitment of the basal transcription machinery, leading to the initiation of transcription of its target genes.[2]
Beyond its role in activating invasion-related genes, PfBDP1, in conjunction with PfBDP7, is also implicated in the silencing of variant surface antigen (VSA) genes, such as rifin, stevor, and pfmc-2tm, through its association with heterochromatic regions.[6][8][9] This dual function highlights its importance as a key regulator of parasite virulence and survival.
Quantitative Data on PfBDP1-Mediated Gene Regulation
The functional significance of PfBDP1 is underscored by quantitative analyses of gene expression following its depletion or overexpression. Conditional knockdown of PfBDP1 results in a dramatic downregulation of invasion-related genes, while its overexpression leads to their upregulation.[1][10]
| Gene ID | Gene Name/Function | Fold Change upon PfBDP1 Knockdown (Schizont Stage) | Fold Change upon PfBDP1 Overexpression (Schizont Stage) |
| PF3D7_1133400 | Rhoptry neck protein 2 (RON2) | Significant Downregulation | Significant Upregulation |
| PF3D7_0424100 | Apical membrane antigen 1 (AMA1) | Significant Downregulation | Significant Upregulation |
| PF3D7_1016400 | Erythrocyte binding antigen-175 (EBA-175) | Significant Downregulation | Significant Upregulation |
| PF3D7_0731500 | Reticulocyte binding protein homolog 4 (Rh4) | Significant Downregulation | Significant Upregulation |
| PF3D7_0606800 | Rhoptry-associated protein 1 (RAP1) | Significant Downregulation | Significant Upregulation |
Note: Specific fold-change values were described as significant (often greater than 3-fold) in the source literature, but precise numerical tables were not consistently provided. The table reflects the reported trends from microarray analyses.[10]
Furthermore, the direct interaction of PfBDP1 with chromatin at target loci is diminished in the presence of inhibitors, providing quantitative evidence for its binding mechanism.
| Target Gene Locus | PfBDP1 Enrichment (ChIP-qPCR) with RMM23 Inhibitor |
| ama1 | Significantly Diminished |
| ron2 | Significantly Diminished |
| eba-175 | Significantly Diminished |
Note: This table summarizes the findings from ChIP-qPCR experiments showing that the inhibitor RMM23 displaces PfBDP1 from its target gene promoters.[11][12]
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for PfBDP1
This protocol is adapted from methodologies described for PfBDP1 ChIP-seq experiments in P. falciparum.[6][9]
Objective: To isolate chromatin fragments bound by PfBDP1 for subsequent analysis by qPCR or high-throughput sequencing.
Materials:
-
Synchronized P. falciparum culture (schizont stage)
-
Formaldehyde (1% solution)
-
Glycine (125 mM)
-
Saponin (0.075% in PBS)
-
Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA pH 8, 0.1 mM EGTA pH 8, 1 mM DTT, 1x protease inhibitors)
-
Antibody against PfBDP1 (or a tag if using a tagged protein line, e.g., anti-HA, anti-Ty)
-
Protein A/G magnetic beads
-
Sonication buffer
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Cross-linking:
-
Harvest synchronized schizont-stage parasites.
-
Fix the parasites by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at 37°C.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Nuclear Isolation:
-
Lyse erythrocytes by treating the cell pellet with 0.075% saponin in PBS.
-
Isolate parasite nuclei by incubating in lysis buffer on ice for 30 minutes, followed by dounce homogenization (approximately 100 strokes).
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in sonication buffer.
-
Sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to PfBDP1 (or the epitope tag).
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt buffer, high salt buffer, and LiCl buffer to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with the addition of NaCl.
-
-
DNA Purification:
-
Treat the sample with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a standard DNA purification kit. The resulting DNA is ready for analysis by qPCR or for library preparation for ChIP-seq.
-
Visualizing PfBDP1 Mechanisms and Workflows
PfBDP1 Signaling Pathway in Gene Activation
References
- 1. A Plasmodium Falciparum Bromodomain Protein Regulates Invasion Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. malariaworld.org [malariaworld.org]
- 5. mdpi.com [mdpi.com]
- 6. The Putative Bromodomain Protein PfBDP7 of the Human Malaria Parasite Plasmodium Falciparum Cooperates With PfBDP1 in the Silencing of Variant Surface Antigen Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Putative Bromodomain Protein PfBDP7 of the Human Malaria Parasite Plasmodium Falciparum Cooperates With PfBDP1 in the Silencing of Variant Surface Antigen Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Putative Bromodomain Protein PfBDP7 of the Human Malaria Parasite Plasmodium Falciparum Cooperates With PfBDP1 in the Silencing of Variant Surface Antigen Expression [frontiersin.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. A Novel Inhibitor against the Bromodomain Protein 1 of the Malaria Pathogen Plasmodium Falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
The Role of PF-Cbp1 in Inhibiting CBP/p300 Bromodomains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The homologous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that play a pivotal role in regulating gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery. A key functional module within these proteins is the bromodomain, which recognizes and binds to acetylated lysine residues on histones and other proteins, thereby tethering the CBP/p300 complex to specific chromatin regions. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer and inflammation, making their bromodomains attractive therapeutic targets. PF-Cbp1 has emerged as a potent and selective chemical probe for the bromodomains of CBP and p300. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its inhibitory effects, the experimental methodologies used for its characterization, and its impact on relevant signaling pathways.
Introduction to CBP/p300 Bromodomains
CBP and p300 are large, multi-domain proteins that act as master regulators of gene transcription.[1][2] Their bromodomain is a conserved structural motif of approximately 110 amino acids that folds into a left-handed four-helix bundle.[1] This domain functions as a "reader" of epigenetic marks, specifically recognizing ε-N-acetyllysine (KAc) residues on histone tails and other proteins.[1][3] This interaction is a critical step in the recruitment of the CBP/p300 complex to enhancers and promoters, leading to chromatin remodeling and transcriptional activation.[4] The bromodomains of CBP and p300 share a high degree of sequence homology, which is reflected in the activity of inhibitors like this compound.[3]
This compound: A Selective Inhibitor of CBP/p300 Bromodomains
This compound is a small molecule inhibitor designed to competitively bind to the acetyl-lysine binding pocket of the CBP and p300 bromodomains. Its high affinity and selectivity make it a valuable tool for elucidating the biological functions of these bromodomains and for validating them as therapeutic targets.
Quantitative Inhibitory Activity and Selectivity
The inhibitory potency and selectivity of this compound have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against CBP and p300 Bromodomains
| Target | IC50 (nM) | Assay Method | Reference |
| CREBBP (CBP) | 125 | Biochemical Assay | |
| EP300 (p300) | 363 | FRET | [5] |
Table 2: Selectivity Profile of this compound against Other Bromodomains
| Target Bromodomain | IC50 (μM) | Fold Selectivity vs. CBP | Assay Method | Reference |
| BRD4(1) | >20 (Kd) | >105-fold (by ITC) | ITC | [5] |
| BRD2(1) | 1.24 | ~10 | BROMOscan | [5] |
| BRD3(1) | 1.38 | ~11 | BROMOscan | [5] |
| BRD3(2) | 4.22 | ~34 | BROMOscan | [5] |
| BRD4(2) | 9.75 | ~78 | BROMOscan | [5] |
| BRDT(1) | 2.44 | ~20 | BROMOscan | [5] |
| TAF1(2) | 3.39 | ~27 | BROMOscan | [5] |
| TAF1L(2) | 7.29 | ~58 | BROMOscan | [5] |
Experimental Protocols for Characterizing this compound
A variety of sophisticated experimental techniques are employed to characterize the interaction of this compound with CBP/p300 bromodomains and to assess its cellular effects.
BROMOscan® Ligand Binding Assay
The BROMOscan® technology is a competition-based binding assay used to determine the dissociation constants (Kd) and selectivity of inhibitors against a panel of bromodomains.[6]
Methodology:
-
Immobilization: A proprietary ligand for the bromodomain is immobilized on a solid support.
-
Competition: The DNA-tagged bromodomain of interest is incubated with the test compound (this compound) and the immobilized ligand. The bromodomain partitions between binding to the immobilized ligand and the test compound in solution.
-
Washing: Unbound proteins are washed away.
-
Quantification: The amount of bromodomain bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound bromodomain indicates a stronger interaction with the test compound.
-
Data Analysis: Kd values are determined by plotting the percentage of bromodomain bound against the concentration of the test compound and fitting the data to a binding model.
AlphaScreen® Assay
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a high-throughput format.[7]
Methodology:
-
Reagent Preparation: Biotinylated acetylated histone peptide, GST-tagged CBP/p300 bromodomain, Streptavidin-coated Donor beads, and anti-GST-conjugated Acceptor beads are prepared in assay buffer.
-
Compound Dispensing: Serial dilutions of this compound are dispensed into a 384-well microplate.
-
Incubation: The GST-tagged bromodomain is added to the wells and incubated with the compound.
-
Detection: A mixture of the biotinylated histone peptide and Streptavidin-Donor beads is added, followed by the anti-GST Acceptor beads. The plate is incubated to allow binding to reach equilibrium.
-
Signal Reading: The plate is read on an AlphaScreen-compatible reader. In the absence of an inhibitor, the Donor and Acceptor beads are brought into close proximity through the protein-peptide interaction, generating a signal. This compound disrupts this interaction, leading to a decrease in signal.
-
Data Analysis: IC50 values are determined by plotting the AlphaScreen signal against the inhibitor concentration.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat changes associated with biomolecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[8]
Methodology:
-
Sample Preparation: The purified CBP/p300 bromodomain protein is placed in the sample cell of the calorimeter, and this compound is loaded into the titration syringe. Both are in identical, degassed buffer to minimize heats of dilution.
-
Titration: A series of small, precise injections of this compound are made into the protein solution.
-
Heat Measurement: The instrument measures the minute heat changes (either exothermic or endothermic) that occur with each injection as the inhibitor binds to the bromodomain.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the inhibitor to the protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
References
- 1. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 2. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancer Activity Requires CBP/P300 Bromodomain-Dependent Histone H3K27 Acetylation. | BioGRID [thebiogrid.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
PF-Cbp1 as a chemical probe for epigenetic research
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
PF-Cbp1 is a potent and selective chemical probe for the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CREBBP) and E1A binding protein p300 (EP300). As a member of the "reader" domain inhibitor class, this compound offers a powerful tool to investigate the role of these epigenetic regulators in gene transcription, cellular signaling, and disease pathogenesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and selectivity profile. Detailed experimental protocols for its characterization and use in cell-based assays are provided, along with visualizations of key signaling pathways and experimental workflows to facilitate its application in epigenetic research and drug discovery.
Introduction
Epigenetic modifications play a crucial role in regulating gene expression and cellular function. The acetylation of lysine residues on histones and other proteins is a key post-translational modification that is "written" by histone acetyltransferases (HATs) and "read" by bromodomains. CREBBP and its paralog EP300 are critical HATs that also contain a bromodomain, enabling them to recognize acetylated lysines and co-activate transcription of a wide array of genes involved in proliferation, differentiation, and inflammation. Dysregulation of CREBBP/EP300 activity is implicated in various diseases, including cancer and inflammatory disorders.
This compound is a high-affinity ligand that selectively binds to the bromodomains of CREBBP and EP300, thereby preventing their interaction with acetylated histones and disrupting their transcriptional co-activator function. This targeted inhibition makes this compound an invaluable tool for dissecting the specific roles of CREBBP/EP300 bromodomains in normal physiology and disease.
Mechanism of Action
This compound acts as a competitive inhibitor of the CREBBP/EP300 bromodomains. The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine residues on histone tails and other proteins. By occupying the acetyl-lysine binding pocket of the CREBBP/EP300 bromodomains, this compound prevents the recruitment of these co-activators to chromatin, leading to the downregulation of target gene expression.
Figure 1: Mechanism of Action of this compound.
Data Presentation
Biochemical Activity
The inhibitory activity of this compound against the bromodomains of CREBBP and EP300 has been determined using biochemical assays.
| Target | IC50 (nM) | Assay Type |
| CREBBP | 125[1] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| EP300 | 363[1] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
Selectivity Profile
This compound exhibits high selectivity for the CREBBP/EP300 bromodomains over other bromodomain-containing proteins, most notably the BET (Bromodomain and Extra-Terminal domain) family member BRD4.
| Off-Target | Selectivity (fold vs CREBBP) | Assay Type |
| BRD4(1) | >100[2] | Biochemical Assay |
Experimental Protocols
Synthesis of this compound
The chemical name for this compound is 4-(2-(5-(3,5-dimethylisoxazol-4-yl)-2-(4-propoxyphenethyl)-1H-benzo[d]imidazol-1-yl)ethyl)morpholine. While a detailed, step-by-step synthesis protocol is not publicly available, a plausible retrosynthetic analysis suggests a convergent synthesis strategy. The core benzimidazole structure can be formed from a substituted o-phenylenediamine and an appropriate carboxylic acid or aldehyde, followed by N-alkylation and functionalization of the phenyl ring.
Figure 2: Retrosynthetic Analysis of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination
This protocol outlines a general method for determining the IC50 of this compound against the CREBBP bromodomain.
Materials:
-
CREBBP bromodomain (human, recombinant)
-
Biotinylated histone H4 peptide acetylated at Lys12 (H4K12ac)
-
Europium-labeled anti-GST antibody (or other suitable donor)
-
Streptavidin-conjugated APC (or other suitable acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the following components in order:
-
Assay Buffer
-
This compound or vehicle (DMSO)
-
CREBBP bromodomain
-
Biotinylated H4K12ac peptide
-
-
Incubate at room temperature for 30 minutes.
-
Add a pre-mixed solution of Europium-labeled antibody and Streptavidin-APC.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 3: TR-FRET Assay Workflow.
Cellular Assay: Inhibition of LPS-Induced Inflammatory Gene Expression
This protocol describes how to assess the effect of this compound on the expression of inflammatory genes in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Replace the medium with fresh medium and rest the cells for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for the target inflammatory genes and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Figure 4: Cellular Assay Workflow.
Signaling Pathways
Inhibition of NF-κB Signaling
The NF-κB signaling pathway is a key regulator of inflammation. Upon stimulation by stimuli like LPS or TNF-α, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB p65/p50 dimer. NF-κB then translocates to the nucleus and, in concert with co-activators like CREBBP/EP300, drives the expression of pro-inflammatory genes. By inhibiting the bromodomain of CREBBP/EP300, this compound can attenuate the transcriptional activity of NF-κB, thereby reducing the expression of inflammatory cytokines such as IL-6 and TNF-α.
Figure 5: this compound Inhibition of NF-κB Signaling.
Downregulation of RGS4 in Neurons
This compound has been shown to downregulate the expression of Regulator of G-protein Signaling 4 (RGS4) in neurons. RGS4 is a GTPase-activating protein that negatively regulates G-protein coupled receptor (GPCR) signaling. The precise mechanism by which CREBBP/EP300 bromodomain inhibition by this compound leads to RGS4 downregulation is an area of active investigation. It is hypothesized that CREBBP/EP300 are involved in the transcriptional activation of the RGS4 gene, and their inhibition by this compound reduces RGS4 mRNA and protein levels. This can have significant implications for neuronal signaling, as RGS4 is involved in modulating the activity of neurotransmitter receptors implicated in conditions like Parkinson's disease.
Figure 6: Proposed Mechanism of RGS4 Downregulation by this compound.
Conclusion
This compound is a valuable chemical probe for the scientific community, enabling the specific and selective interrogation of CREBBP/EP300 bromodomain function. Its well-characterized biochemical and cellular activities, coupled with its high selectivity, make it a superior tool for target validation and for exploring the therapeutic potential of CREBBP/EP300 bromodomain inhibition in various disease models. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of epigenetic regulation in health and disease.
References
Understanding the Function of CREB-Binding Protein with PF-Cbp1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CREB-binding protein (CBP) and its close homolog p300 are critical transcriptional coactivators that play a central role in a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Their multifaceted nature stems from their function as scaffolds for the assembly of transcriptional machinery and their intrinsic histone acetyltransferase (HAT) activity, which modulates chromatin structure and the function of non-histone proteins.[3][4] The bromodomain of CBP is a key structural module that recognizes acetylated lysine residues on histones and other proteins, thereby tethering CBP to specific genomic loci and facilitating gene transcription.[5] Dysregulation of CBP activity is implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention.[1][6]
This technical guide provides a comprehensive overview of the function of CBP and the utility of PF-Cbp1, a selective small molecule inhibitor of the CBP/p300 bromodomains, as a chemical probe to elucidate CBP's biological roles. We present detailed experimental protocols, quantitative data on this compound's activity, and visual representations of key signaling pathways and experimental workflows to empower researchers in their investigation of CBP-mediated biology and the development of novel therapeutics.
The Central Role of CREB-Binding Protein (CBP)
CBP is a large, multi-domain protein that does not bind DNA directly but is recruited to gene promoters and enhancers through interactions with a multitude of DNA-binding transcription factors.[4][7] Its key functional domains include:
-
Nuclear Receptor Interaction Domain (NRID): Mediates interaction with nuclear hormone receptors.[8]
-
KIX (Kinase-Inducible Domain (KID) Interacting) Domain: A well-characterized domain that binds to the activation domains of numerous transcription factors, including CREB and c-Myb.[5][6]
-
Bromodomain: A highly conserved structural motif that recognizes and binds to acetylated lysine residues, playing a crucial role in chromatin targeting.[5]
-
Histone Acetyltransferase (HAT) Domain: Catalyzes the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histones and other proteins.[1][3] This activity is critical for relaxing chromatin structure and activating transcription.[5]
-
TAZ1 and TAZ2 Domains: Cysteine-histidine rich domains involved in protein-protein interactions.[9]
Through these domains, CBP participates in a multitude of signaling pathways, including:
-
Wnt/β-catenin Signaling: CBP is a crucial coactivator for β-catenin, and their interaction is vital for the transcription of Wnt target genes involved in cell proliferation and differentiation.[10][11]
-
NF-κB Signaling: CBP/p300 is recruited by the p65 subunit of NF-κB to activate the transcription of inflammatory genes.[12][13]
-
Nuclear Hormone Receptor Signaling: CBP coactivates nuclear receptors such as the androgen and estrogen receptors, playing a significant role in hormone-dependent cancers.[1][14]
-
p53-mediated Transcription: The CBP bromodomain binds to acetylated p53, facilitating the recruitment of coactivators in response to DNA damage.[2]
This compound: A Selective Chemical Probe for the CBP Bromodomain
This compound is a potent and selective inhibitor of the bromodomains of CBP and its homolog p300.[2][15] It serves as an invaluable tool for dissecting the specific functions of the CBP bromodomain in cellular processes.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters of this compound, providing a clear reference for its potency and selectivity.
| Target | IC50 (nM) | Assay Type | Reference |
| CBP Bromodomain | 125 | Biochemical | [2][16] |
| p300 Bromodomain | 363 | Biochemical | [2][16] |
Table 1: In Vitro Potency of this compound
| Bromodomain | Selectivity (Fold vs. CBP) | Assay Type | Reference |
| BRD4 | >105 | Isothermal Titration Calorimetry (ITC) | [2] |
| BRD4 | 139 | Biochemical | [2] |
Table 2: Selectivity Profile of this compound
| Cell Type | Treatment | Target Gene | Effect | This compound Concentration | Reference |
| Primary Macrophages | LPS | IL-6 | Moderate Reduction | 10 µM | [2] |
| Primary Macrophages | LPS | IFN-β | Moderate Reduction | 10 µM | [2] |
| Primary Macrophages | LPS | IL-1β | Reduction | 3 µM | [2] |
| Primary Cortical Neurons | - | RGS4 | Downregulation | Not Specified | [2][16] |
Table 3: Cellular Activity of this compound
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which CBP is involved and the experimental approaches to study them is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a common experimental workflow.
Disruption of NF-κB Signaling by this compound
The NF-κB pathway is a cornerstone of the inflammatory response. Upon stimulation by signals such as TNF-α or LPS, the p65 subunit of NF-κB translocates to the nucleus and recruits CBP/p300 to activate the transcription of pro-inflammatory genes.[12][13] The CBP bromodomain is thought to play a role in recognizing acetylated histones at these gene promoters, thereby stabilizing the transcriptional complex. This compound can disrupt this process by competitively binding to the CBP bromodomain.
Caption: Inhibition of NF-κB signaling by this compound.
Experimental Workflow: Chromatin Immunoprecipitation Followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide localization of DNA-binding proteins or histone modifications. This workflow outlines the key steps for a ChIP-seq experiment designed to investigate the effect of this compound on the recruitment of CBP to specific genomic regions.
Caption: A typical workflow for a ChIP-seq experiment.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the function of CBP using this compound.
Macrophage Stimulation and Gene Expression Analysis
This protocol describes the stimulation of macrophages with lipopolysaccharide (LPS) and subsequent analysis of inflammatory gene expression changes in the presence of this compound.
Cell Culture and Treatment:
-
Culture RAW 264.7 or primary bone marrow-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 4-6 hours.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):
-
After stimulation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., IL6, IFNB1, IL1B, TNF) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Culture cells (e.g., HEK293T overexpressing CBP) to 80-90% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-CBP antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the enzymatic activity of CBP's HAT domain and can be used to assess whether this compound, a bromodomain inhibitor, has any off-target effects on the HAT activity.
Protocol:
-
Use recombinant human CBP (or its HAT domain).
-
The reaction mixture should contain HAT assay buffer, the CBP enzyme, a histone substrate (e.g., histone H3 or H4 peptides), and [3H]-acetyl-CoA.
-
Add this compound at various concentrations to the reaction mixture.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper to remove unincorporated [3H]-acetyl-CoA.
-
Measure the incorporated radioactivity using a scintillation counter.
-
A known HAT inhibitor (e.g., C646) can be used as a positive control.
Conclusion and Future Directions
CREB-binding protein is a master regulator of gene expression, and its dysfunction is linked to a variety of human diseases. The development of selective chemical probes like this compound has been instrumental in dissecting the specific roles of its different domains. By inhibiting the CBP bromodomain, this compound allows for the targeted investigation of processes dependent on the recognition of acetylated lysines, without directly affecting the catalytic HAT activity.
The experimental protocols and data presented in this guide provide a robust framework for researchers to explore CBP biology. Future investigations could focus on:
-
In vivo studies: Evaluating the efficacy of this compound or more advanced CBP bromodomain inhibitors in animal models of cancer and inflammatory diseases.
-
Combination therapies: Exploring the synergistic effects of CBP bromodomain inhibitors with other anti-cancer agents.
-
Proteomics approaches: Utilizing techniques like mass spectrometry to identify the full spectrum of proteins whose interaction with CBP is disrupted by this compound.
By continuing to refine our understanding of CBP's function through the use of precise chemical tools, the scientific community is well-positioned to develop novel and effective therapeutic strategies for a range of debilitating diseases.
References
- 1. Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. CREB-binding protein - Wikipedia [en.wikipedia.org]
- 7. CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of real-time quantitative PCR: applications to quantify cytokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Analysis of the RelA:CBP/p300 interaction reveals its involvement in NF-κB-driven transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RGS4 Actions in Mouse Prefrontal Cortex Modulate Behavioral and Transcriptomic Responses to Chronic Stress and Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Reactome | CBP and p300 binds NF-kB complex [reactome.org]
- 14. Interferon-β and interleukin-6 exert opposing effects on Foxp3 acetylation to control regulatory T cell induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
Downstream Signaling Pathways Affected by PF-Cbp1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-Cbp1 is a potent and selective chemical probe for the bromodomains of CREB-binding protein (CBP) and its paralog p300, key transcriptional coactivators involved in a myriad of cellular processes. By inhibiting the function of these proteins, this compound modulates the activity of numerous downstream signaling pathways, making it a valuable tool for studying the therapeutic potential of CBP/p300 inhibition in various diseases, including cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the primary signaling cascades affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a high-affinity ligand that specifically targets the bromodomain of CBP and, to a lesser extent, p300. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby recruiting the transcriptional machinery to specific gene promoters. By competitively binding to this domain, this compound disrupts these interactions, leading to the modulation of gene expression programs controlled by CBP/p300. This targeted inhibition allows for the precise dissection of CBP/p300-dependent cellular functions.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development, tissue homeostasis, and stem cell regulation. Dysregulation of this pathway is a hallmark of numerous cancers. CBP/p300 acts as a critical coactivator for β-catenin, the central effector of the canonical Wnt pathway. Upon Wnt stimulation, β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors and recruits CBP/p300 to activate the transcription of target genes.
Inhibition of the CBP/β-catenin interaction is a key mechanism by which compounds like this compound can attenuate Wnt signaling. This disruption prevents the recruitment of the transcriptional machinery to Wnt target gene promoters, leading to their downregulation.[1][2]
Quantitative Data: Effect of CBP/β-catenin Inhibitors on Wnt Signaling
| Compound | Assay | Cell Line | IC50 | Effect | Reference |
| ICG-001 | TOPFlash Reporter Assay | SW480 | ~3 µM | Inhibition of β-catenin/TCF signaling | [3] |
| ICG-001 | Proliferation Assay | Pancreatic Stellate Cells | ~5-25 µM | Suppression of proliferation | [4] |
| PD98059 (MEK inhibitor affecting CBP/β-catenin interaction) | Co-Immunoprecipitation | PANC-1 | Not specified | Decreased CBP/β-catenin interaction | [5] |
Experimental Protocol: CBP/β-catenin Co-Immunoprecipitation
This protocol is adapted from studies investigating the interaction between CBP and β-catenin.[5][6][7]
Objective: To determine the effect of a CBP inhibitor on the interaction between endogenous CBP and β-catenin.
Materials:
-
Cell line of interest (e.g., PANC-1, SW480)
-
CBP inhibitor (e.g., ICG-001, this compound) and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-CBP, anti-β-catenin, and control IgG
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the CBP inhibitor or vehicle control for the desired time (e.g., 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with control IgG and protein A/G beads.
-
Incubate the pre-cleared lysates with anti-CBP antibody or control IgG overnight at 4°C.
-
Add protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-β-catenin antibody to detect the amount of β-catenin that co-immunoprecipitated with CBP.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Wnt/β-catenin Signaling Pathway Diagram
References
- 1. Inhibition of Wnt/β-catenin/CREB binding protein (CBP) signaling reverses pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBP-dependent Wnt/β-catenin signaling is crucial in regulation of MDR1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the CBP/β-Catenin Interaction to Suppress Activation of Cancer-Promoting Pancreatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiation Therapy Targeting the β-Catenin/CBP Interaction in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Modulatory Role of PF-Cbp1 on Inflammatory Gene Expression in Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic inflammation, underpinned by the persistent activation of macrophages, is a key pathological feature of numerous diseases. The epigenetic reader protein CREB-binding protein (CBP) and its paralog E1A binding protein p300 (p300) are critical co-activators for transcription factors that drive inflammatory gene expression. PF-Cbp1, a selective inhibitor of the bromodomains of CBP/p300, presents a promising therapeutic strategy to mitigate excessive inflammation. This technical guide provides an in-depth overview of the effects of this compound on inflammatory gene expression in macrophages, detailing its mechanism of action, experimental protocols for its study, and quantitative data on its inhibitory effects.
Introduction
Macrophages are central players in the innate immune system, orchestrating inflammatory responses through the production of a wide array of signaling molecules, including cytokines and chemokines. The dysregulation of macrophage activation can lead to chronic inflammation and tissue damage. The transcriptional regulation of inflammatory genes is tightly controlled by the interplay of transcription factors, such as NF-κB and STATs, and epigenetic modifiers.
CREB-binding protein (CBP) and p300 are histone acetyltransferases (HATs) that act as transcriptional co-activators. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, facilitating the recruitment of the transcriptional machinery to gene promoters and enhancers. By inhibiting the bromodomain of CBP/p300, this compound disrupts this critical interaction, leading to the suppression of inflammatory gene expression.
Mechanism of Action of this compound in Macrophages
This compound exerts its anti-inflammatory effects by competitively binding to the bromodomain of CBP and p300, thereby preventing their recruitment to chromatin. This leads to a reduction in histone acetylation, particularly H3K27ac, at the promoter and enhancer regions of inflammatory genes. The consequence is a more condensed chromatin structure, which limits the access of transcription factors like NF-κB and STATs, ultimately downregulating the transcription of key inflammatory mediators.
Signaling Pathways Affected by this compound
The primary signaling pathways inhibited by this compound in macrophages are those that rely on CBP/p300 as co-activators for key inflammatory transcription factors.
Quantitative Analysis of this compound's Effect on Inflammatory Gene Expression
Studies on selective CBP/p300 bromodomain inhibitors demonstrate a dose-dependent reduction in the expression of key inflammatory genes in macrophages stimulated with lipopolysaccharide (LPS). The following table summarizes representative inhibitory concentration (IC50) values for a CBP/p300 inhibitor on various inflammatory cytokines and chemokines.
| Gene | IC50 (nM) | Cell Type | Stimulant |
| TNF-α | ~150 | Primary Macrophages | LPS |
| IL-6 | ~200 | Primary Macrophages | LPS |
| IL-1β | ~250 | Primary Macrophages | LPS |
| CCL2 | ~180 | Primary Macrophages | LPS |
| CXCL10 | ~220 | Primary Macrophages | LPS |
Note: The data presented are representative values for selective CBP/p300 bromodomain inhibitors and may vary depending on the specific experimental conditions.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the effects of this compound on macrophage inflammatory responses.
Experimental Workflow
An In-depth Guide to the Neuronal Downregulation of Regulator of G-Protein Signaling 4 (RGS4)
A note on the protein "PF-Cbp1": Initial searches for the protein "this compound" and its role in neuronal RGS4 downregulation did not yield any specific results in the public scientific literature. This suggests that "this compound" may be a novel, proprietary, or hypothetical protein. Therefore, this guide will focus on the established and currently understood mechanisms of neuronal RGS4 downregulation.
Audience: Researchers, scientists, and drug development professionals.
Introduction to RGS4 and its Role in Neuronal Signaling
Regulator of G-protein Signaling 4 (RGS4) is a member of the RGS protein family, which functions as a GTPase-activating protein (GAP) for specific Gα subunits of heterotrimeric G proteins, particularly Gαi and Gαq.[1][2][3][4] By accelerating the hydrolysis of GTP to GDP on the Gα subunit, RGS4 effectively terminates G protein signaling, thereby dampening the cellular response to G-protein coupled receptor (GPCR) activation.[1][3][5]
In the central nervous system, RGS4 is widely expressed and plays a crucial role in modulating neuronal signaling.[2] It is strategically located in various neuronal compartments, including presynaptic and postsynaptic sites, allowing it to regulate both synaptic and non-synaptic GPCR signaling.[2] RGS4 has been implicated in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability.[6][7] Due to its significant role in neuronal function, the expression and activity of RGS4 are tightly controlled. Dysregulation of RGS4 has been linked to several neurological and psychiatric disorders, including schizophrenia.[2][8][9]
Mechanisms of Neuronal RGS4 Downregulation
The downregulation of RGS4 in neurons is a multi-faceted process involving transcriptional, post-transcriptional, and post-translational mechanisms. These regulatory pathways ensure that RGS4 levels are precisely controlled to maintain normal neuronal function.
Transcriptional Regulation
The expression of RGS4 is dynamically regulated during neuronal development and in response to various stimuli.[5]
-
Developmental Control: RGS4 transcription is highly dynamic during embryonic development, with its expression being switched on and off in specific neuronal precursors.[5] The transcription factor Phox2b has been identified as a key regulator of RGS4 expression in certain developing neuronal populations.[5] In embryos lacking Phox2b, RGS4 expression is downregulated in several neuronal structures.[5]
-
Stress and Glucocorticoids: Chronic stress and glucocorticoid treatment have been shown to alter RGS4 mRNA levels in specific brain regions.[10][11] For instance, chronic variable stress leads to a downregulation of RGS4 protein and mRNA in the medial prefrontal cortex.[11]
Post-Transcriptional Regulation
The stability of RGS4 mRNA is a critical point of regulation, influencing the overall level of RGS4 protein.
-
mRNA Destabilization by HuR and miR-26: In neurons, the RNA-binding protein HuR has been shown to reduce RGS4 expression by destabilizing its mRNA.[8][12] This action is in contrast to its stabilizing effect in smooth muscle cells, highlighting a tissue-specific regulatory mechanism.[8] HuR binds to an AU-rich element (ARE) in the 3'-untranslated region (3'-UTR) of RGS4 mRNA.[8][12] This ARE is located near a binding site for the microRNA miR-26.[8][12] HuR and miR-26 act synergistically to promote the degradation of RGS4 mRNA, likely through the recruitment of the RNA-induced silencing complex (RISC).[8][12]
Post-Translational Regulation: The N-end Rule Pathway
The primary mechanism for the degradation of RGS4 protein in neurons is the N-end rule pathway, a specific type of ubiquitin-proteasome system.[1][6]
-
The Arg/N-end Rule Pathway: RGS4 is a substrate for the arginylation branch of the N-end rule pathway.[1][6] This pathway targets proteins with specific N-terminal amino acid residues for degradation. The process involves the following key steps:
-
N-terminal Cysteine Exposure and Oxidation: The degradation of RGS4 is initiated by the exposure and subsequent oxidation of its second amino acid, a cysteine residue.[1]
-
Arginylation: The oxidized N-terminal cysteine is then arginylated by the enzyme ATE1 (Arg-tRNA-protein transferase 1).[1]
-
Ubiquitination: The newly added N-terminal arginine acts as a degradation signal (N-degron) that is recognized by the ubiquitin ligases UBR1 and/or UBR2.[1] These enzymes polyubiquitinate RGS4, marking it for degradation.
-
Proteasomal Degradation: The polyubiquitinated RGS4 is then recognized and degraded by the 26S proteasome.[6]
-
-
Opioid-Induced Downregulation: Activation of μ- and δ-opioid receptors has been shown to induce the downregulation of RGS4 protein.[13] This process is dependent on the proteasome and can be blocked by proteasome inhibitors.[13][14]
Quantitative Data on RGS4 Downregulation
The following tables summarize quantitative data from studies investigating RGS4 downregulation.
| Condition | Cell/Tissue Type | Change in RGS4 Level | Reference |
| Overnight treatment with DAMGO (μ-opioid agonist) | SH-SY5Y neuroblastoma cells | ~60% decrease in protein | [13] |
| Overnight treatment with DPDPE (δ-opioid agonist) | SH-SY5Y neuroblastoma cells | ~60% decrease in protein | [13] |
| Knock-down of HuR | Mature neurons | ~2-fold increase in mRNA | [8] |
| 4 weeks of chronic variable stress | Mouse medial prefrontal cortex | 28 ± 6% reduction in protein | [11] |
| 4 weeks of chronic variable stress | Mouse medial prefrontal cortex | mRNA fold change: 0.82 ± 0.05 | [11] |
Experimental Protocols
Detailed methodologies for key experiments used to investigate RGS4 downregulation are provided below.
Western Blot for RGS4 Protein Quantification
This protocol is used to measure the relative amount of RGS4 protein in cell or tissue lysates.
Materials:
-
Radioimmunoprecipitation assay (RIPA) lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against RGS4
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare whole-cell lysates from cells or tissues using ice-cold RIPA buffer.[13]
-
Incubate on ice and centrifuge to pellet cell debris.[13]
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.[13]
-
Transfer the separated proteins to a PVDF membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RGS4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to normalize the data.
Quantitative Real-Time PCR (qRT-PCR) for RGS4 mRNA Quantification
This protocol is used to measure the relative abundance of RGS4 mRNA.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for RGS4 and a reference gene (e.g., GAPDH)
Procedure:
-
Isolate total RNA from cells or tissues using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for RGS4 and the reference gene.
-
Run the qPCR reaction in a real-time PCR machine.
-
Analyze the data using the ΔΔCt method to determine the relative expression of RGS4 mRNA, normalized to the reference gene.
Co-immunoprecipitation to Study Protein-Protein Interactions
This protocol is used to determine if RGS4 physically interacts with other proteins, such as ubiquitin.
Materials:
-
Cell lysis buffer (non-denaturing)
-
Antibody against the protein of interest (e.g., HA-tagged ubiquitin)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Transfect cells with constructs expressing the proteins of interest (e.g., RGS4 and HA-ubiquitin).[15]
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the antibody against the bait protein overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blot using an antibody against the prey protein (e.g., RGS4).
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and experimental workflows involved in neuronal RGS4 downregulation.
Caption: Transcriptional and post-transcriptional regulation of RGS4 expression.
Caption: The Arg/N-end rule pathway for RGS4 protein degradation.
Caption: Experimental workflow for Western blot analysis of RGS4.
References
- 1. RGS4 and RGS5 are in vivo substrates of the N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the Regulator of G Protein Signaling 4 (RGS4): Presynaptic and Postsynaptic Substrates for Neuroregulation in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RGS4 - Wikipedia [en.wikipedia.org]
- 4. Residue-level determinants of RGS R4 subfamily GAP activity and specificity towards the Gi subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic Expression of RGS4 in the Developing Nervous System and Regulation by the Neural Type-Specific Transcription Factor Phox2b - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RGS4 Inhibits Signaling by Group I Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Association between RGS4 gene polymorphisms and schizophrenia: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. RGS4 Actions in Mouse Prefrontal Cortex Modulate Behavioral and Transcriptomic Responses to Chronic Stress and Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Opioid-induced Down-Regulation of RGS4: ROLE OF UBIQUITINATION AND IMPLICATIONS FOR RECEPTOR CROSS-TALK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The roles of ubiquitin–proteasome system and regulator of G protein signaling 4 in behavioral sensitization induced by a single morphine exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preliminary Studies on Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) in Novel Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1), a critical enzyme in the lifecycle of the malaria parasite. This document outlines the pivotal role of PfCDPK1 in erythrocyte invasion and its potential as a therapeutic target. Detailed experimental protocols, quantitative data from inhibitor studies, and visualizations of the associated signaling pathways are presented to facilitate further research and drug development in this area.
Introduction to PfCDPK1
Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria, relies on a complex lifecycle that includes asexual replication within human erythrocytes. The invasion of these host cells is a crucial step for parasite survival and proliferation, and it is orchestrated by a sophisticated signaling network. Calcium-Dependent Protein Kinases (CDPKs) are key effectors in the parasite's calcium signaling pathways. Notably, PfCDPK1 has been identified as an essential enzyme for the asexual blood stage of P. falciparum. Genetic disruption of PfCDPK1 has proven unsuccessful, suggesting its indispensability for parasite viability.[1]
PfCDPK1 is a serine/threonine kinase that is activated by intracellular calcium fluxes.[2] This activation is crucial for the secretion of micronemes, specialized organelles in the parasite that release proteins required for host cell recognition and invasion.[3][4] PfCDPK1 is also involved in the regulation of the glideosome-actomyosin motor complex, which provides the mechanical force for parasite motility and invasion.[5] Furthermore, PfCDPK1 has been shown to be critical for both male and female gametogenesis, making it a potential target for transmission-blocking drugs.[6] Given that CDPKs are absent in mammals, PfCDPK1 represents an attractive and selective target for the development of novel antimalarial therapeutics.
Quantitative Data on PfCDPK1 Inhibitors
A number of small molecule inhibitors targeting PfCDPK1 have been identified and characterized. These compounds have shown potent inhibition of the enzyme's biochemical activity and have demonstrated efficacy in in vitro parasite growth assays. The following tables summarize the quantitative data for some of the key PfCDPK1 inhibitors.
| Inhibitor Series | Compound | Biochemical IC50 (nM) | In Vitro EC50 (nM) | Notes |
| 2,6,9-Trisubstituted Purines | Purfalcamine | 17 | 230 | Arrests parasites at the schizont stage and inhibits microneme discharge.[7][8] |
| Imidazopyridazines | Compound 17 | 13 | <100 | Potent and selective inhibitors of PfCDPK1.[7] |
| Various Analogs | <10 - >10,000 | <100 - >10,000 | Extensive structure-activity relationship studies have been conducted.[9][10] | |
| Indolizines | Compound 3 | Ki = 262 nM | 5,700 | Identified through high-throughput screening.[8] |
| Pyrazolopyrimidines | BKI-1 | 136 | 2,000 | Also inhibits PfCDPK4, which is involved in gametocyte exflagellation.[8] |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the role of PfCDPK1 and the methodologies used to study it, the following diagrams have been generated using the DOT language.
Caption: PfCDPK1 Signaling Pathway in P. falciparum.
Caption: Experimental Workflow for PfCDPK1 Inhibitor Discovery.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of PfCDPK1. These protocols are based on established methods in the field.
Recombinant PfCDPK1 Expression and Purification
This protocol describes the production of recombinant PfCDPK1 in E. coli for use in biochemical assays.
-
Cloning: The full-length coding sequence of PfCDPK1 is cloned into a bacterial expression vector (e.g., pET-28a) with a C-terminal His6-tag.
-
Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated overnight at 18°C.
-
Lysis: The bacterial cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitors). The cells are lysed by sonication on ice.
-
Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged PfCDPK1 is loaded onto a Ni-NTA affinity chromatography column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole) and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).
-
Gel Permeation Chromatography: The eluted protein is further purified by size-exclusion chromatography to obtain a homogenous preparation.
-
Verification: The purity and identity of the recombinant PfCDPK1 are confirmed by SDS-PAGE and Western blotting.
In Vitro Kinase Assay for IC50 Determination
This assay measures the ability of a compound to inhibit the kinase activity of recombinant PfCDPK1.
-
Reaction Setup: The kinase reaction is performed in a 96-well plate. Each well contains assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, and 0.1 mg/ml BSA), a peptide substrate (e.g., Syntide-2), and recombinant PfCDPK1.
-
Compound Addition: Test compounds are serially diluted in DMSO and added to the wells. A DMSO-only control is included.
-
Reaction Initiation: The reaction is initiated by the addition of ATP (e.g., [γ-33P]ATP).
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
Detection: The incorporation of the radiolabeled phosphate into the peptide substrate is measured using a scintillation counter or a phosphorescence imager.
-
IC50 Calculation: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
P. falciparum Growth Inhibition Assay for EC50 Determination
This assay assesses the efficacy of a compound in inhibiting the growth of P. falciparum in an in vitro culture of human erythrocytes.
-
Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in RPMI 1640 medium supplemented with Albumax and hypoxanthine. The cultures are maintained in a controlled environment (5% CO2, 5% O2, 90% N2) at 37°C.
-
Synchronization: The parasite culture is synchronized to the ring stage using methods such as sorbitol lysis.
-
Assay Setup: Synchronized ring-stage parasites are plated in a 96-well plate at a defined parasitemia and hematocrit.
-
Compound Addition: Test compounds are serially diluted and added to the wells. A no-drug control is included.
-
Incubation: The plate is incubated for one or two full asexual cycles (48 or 96 hours).
-
Growth Measurement: Parasite growth is quantified by measuring the parasitemia. This can be done using various methods, such as:
-
Microscopy: Giemsa-stained blood smears are prepared, and the number of infected red blood cells is counted.
-
Fluorescent Dyes: DNA-intercalating dyes (e.g., SYBR Green I) are used to stain the parasite DNA, and the fluorescence is measured using a plate reader.
-
Flow Cytometry: Stained cells are analyzed by flow cytometry to determine the percentage of infected erythrocytes.
-
-
EC50 Calculation: The percentage of growth inhibition for each compound concentration is calculated relative to the no-drug control. The EC50 value (the concentration of the compound that inhibits parasite growth by 50%) is determined by fitting the data to a dose-response curve.
Conclusion
PfCDPK1 is a validated and promising drug target for the development of novel antimalarials. Its essential role in erythrocyte invasion and gametogenesis, coupled with its absence in the human host, makes it an ideal candidate for selective inhibition. The availability of robust biochemical and in vitro assays facilitates the screening and characterization of potent inhibitors. Further investigation into the structure-activity relationships of existing inhibitor scaffolds and the exploration of novel chemical matter are warranted to advance PfCDPK1-targeted therapies from the laboratory to clinical application. The detailed protocols and data presented in this guide aim to support and accelerate these critical research and development efforts.
References
- 1. Targeted Inhibition of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 with a Constrained J Domain-Derived Disruptor Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) and its role in microneme secretion during erythrocyte invasion - Research - Institut Pasteur [research.pasteur.fr]
- 5. PfCDPK1 mediated signaling in erythrocytic stages of Plasmodium falciparum [pubmed.ncbi.nlm.nih.gov]
- 6. Pf CDPK1 is critical for malaria parasite gametogenesis and mosquito infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and Antiparasitic Properties of Inhibitors of the Plasmodium falciparum Calcium-Dependent Protein Kinase PfCDPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and antiparasitic properties of inhibitors of the Plasmodium falciparum calcium-dependent protein kinase PfCDPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of CBP Bromodomain Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the therapeutic potential of inhibiting the bromodomain of the CREB-binding protein (CBP). CBP and its close homolog p300 are crucial transcriptional co-activators involved in a myriad of cellular processes, including cell proliferation, differentiation, and DNA damage response.[1] Their bromodomains recognize acetylated lysine residues on histones and other proteins, a key mechanism for regulating gene expression.[2][3] Dysregulation of CBP/p300 activity is implicated in various diseases, particularly cancer and inflammatory conditions, making the CBP bromodomain a compelling therapeutic target.[4][5]
Core Mechanism of Action
The bromodomain of CBP is a protein interaction module that specifically binds to acetylated lysine residues on histone tails and non-histone proteins like p53.[2][6] This interaction anchors CBP/p300 and its associated protein complexes to chromatin, facilitating the acetylation of neighboring histones and the recruitment of the transcriptional machinery to activate gene expression.[7] Small molecule inhibitors of the CBP bromodomain act as competitive antagonists, occupying the acetyl-lysine binding pocket and thereby preventing the "reading" of these epigenetic marks. This disruption leads to the downregulation of key oncogenes and pro-inflammatory genes.[4][8]
Quantitative Analysis of CBP Bromodomain Inhibitors
A number of small molecule inhibitors targeting the CBP/p300 bromodomains have been developed and characterized. The following table summarizes the in vitro and cellular potency of several key compounds.
| Compound | Target | Assay Type | IC50 | Kd | EC50 | Reference(s) |
| GNE-049 | CBP | TR-FRET | 1.1 nM | - | - | [9] |
| p300 | Biochemical | 2.3 nM | - | - | [2][7] | |
| CBP | BRET (cellular) | 12 nM | - | - | [2][9] | |
| MYC expression | Cellular | - | - | 14 nM (MV-4-11 cells) | [2][7] | |
| CPI-637 | CBP | TR-FRET | 30 nM | - | 0.3 µM | [1][10][11] |
| p300 | TR-FRET | 51 nM | - | - | [1][3][10] | |
| MYC expression | Cellular | - | - | 0.60 µM (AMO-1 cells) | [1][10] | |
| SGC-CBP30 | CBP | AlphaScreen | 21 nM | - | - | [3] |
| p300 | AlphaScreen | 38 nM | - | - | [3] | |
| I-CBP112 | CBP | TR-FRET | 142 nM | 151 nM | - | [7] |
| p300 | TR-FRET | 625 nM | 167 nM | - | [7] | |
| CCS1477 (Inobrodib) | CBP | - | 19 nM | 1.7 nM | - | [4][7] |
| p300 | - | - | 1.3 nM | - | [4][7] | |
| Cell Proliferation | Cellular | 0.42 µM (CWR22Rv1 cells) | - | - | [4] | |
| DC_CP20 | CBP | TR-FRET | 744.3 nM | 4.01 µM (SPR) | - | [12][13] |
| Cell Proliferation | Cellular | 19.2 µM (MV4-11 cells) | - | - | [12][13] |
Key Signaling Pathways Modulated by CBP Bromodomain Inhibition
CBP plays a central role in multiple signaling pathways critical for cell growth, survival, and inflammation. Inhibition of its bromodomain has been shown to modulate these pathways, contributing to its therapeutic effects.
Regulation of c-MYC Transcription
The oncogene c-MYC is a key driver of cell proliferation and is frequently dysregulated in cancer. CBP/p300 acts as a co-activator for c-MYC-mediated transcription.[14] By inhibiting the CBP bromodomain, the recruitment of the CBP/p300 complex to MYC-regulated promoters is impaired, leading to a downregulation of c-MYC expression and subsequent inhibition of tumor cell growth.[15][16]
Modulation of the p53 Pathway
The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. Following cellular stress, p53 is acetylated, which enhances its transcriptional activity.[6] The CBP bromodomain specifically recognizes and binds to acetylated p53, a crucial step for the recruitment of co-activators and the subsequent activation of p53 target genes like p21, leading to cell cycle arrest.[17][18][19] Inhibition of the CBP bromodomain can interfere with this interaction, although the context-dependent effects on p53 signaling are still under investigation.[20]
Attenuation of NF-κB Signaling in Inflammation
The transcription factor NF-κB is a master regulator of inflammation.[21] Upon stimulation by pro-inflammatory signals like TNF-α, the p65 subunit of NF-κB is activated and recruits CBP/p300 as a transcriptional co-activator.[22][23] CBP/p300 acetylates p65 and histones, enhancing the transcription of pro-inflammatory cytokines.[24] Inhibition of the CBP bromodomain can attenuate this inflammatory cascade by disrupting the interaction between CBP/p300 and the activated NF-κB complex.[24]
Experimental Protocols for Inhibitor Characterization
The following sections provide generalized methodologies for key experiments used to characterize CBP bromodomain inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a robust, high-throughput method for quantifying the binding of an inhibitor to the CBP bromodomain.[12][25]
Principle: The assay measures the disruption of the interaction between a recombinant, tagged CBP bromodomain protein and a biotinylated, acetylated histone peptide. A europium-labeled antibody binds to the tagged bromodomain (donor fluorophore), and streptavidin-conjugated allophycocyanin (APC) binds to the biotinylated peptide (acceptor fluorophore). When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[25]
Generalized Protocol:
-
Compound Plating: Prepare serial dilutions of the test compound in assay buffer in a 384-well plate.[12]
-
Protein Addition: Add a solution of GST-tagged CBP bromodomain and a europium-labeled anti-GST antibody to each well.[26]
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the compound to bind to the bromodomain.[12]
-
Ligand Addition: Add a solution of biotinylated acetylated histone peptide and streptavidin-APC to each well.[26]
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.[26]
-
Signal Detection: Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of approximately 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).[26]
-
Data Analysis: Calculate the ratio of acceptor to donor emission and plot the results against the compound concentration to determine the IC50 value.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another sensitive, bead-based assay for detecting biomolecular interactions.[27]
Principle: The assay utilizes donor and acceptor beads that are brought into proximity through a specific biological interaction.[27] For CBP bromodomain inhibitor screening, streptavidin-coated donor beads bind to a biotinylated acetylated histone peptide, while acceptor beads conjugated to an anti-tag antibody bind to a tagged CBP bromodomain protein. Upon laser excitation at 680 nm, the donor bead releases singlet oxygen, which travels to a nearby acceptor bead, triggering a chemiluminescent signal at 615 nm. Inhibitors disrupt the protein-peptide interaction, reducing the signal.[27][28]
Generalized Protocol:
-
Reaction Setup: In a 384-well plate, incubate the tagged CBP bromodomain protein with the test compound and the biotinylated acetylated histone peptide substrate in assay buffer.[28]
-
Incubation: Allow the binding reaction to proceed for a defined period (e.g., 30 minutes) at room temperature.[28]
-
Acceptor Bead Addition: Add acceptor beads conjugated with an antibody against the protein tag and incubate (e.g., 30-60 minutes).[28][29]
-
Donor Bead Addition: Add streptavidin-coated donor beads and incubate in the dark (e.g., 30-60 minutes).[28][29]
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Determine the IC50 values by plotting the AlphaLISA signal against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound within a cellular environment.[30]
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein.[30] In a CETSA experiment, cells are treated with the compound or a vehicle control and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blotting or an immunoassay like AlphaLISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[31][32]
Generalized Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified duration (e.g., 1-2 hours) at 37°C.[31]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[31]
-
Lysis: Lyse the cells, for example, by freeze-thaw cycles or the addition of a lysis buffer.[31]
-
Separation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.[33]
-
Quantification: Analyze the amount of soluble CBP protein in the supernatant at each temperature point using a suitable detection method such as Western blotting or AlphaLISA.[34]
-
Data Analysis: Plot the amount of soluble CBP protein as a function of temperature to generate melting curves. A rightward shift in the curve for the compound-treated samples compared to the vehicle control indicates target stabilization and engagement.
Conclusion
The inhibition of the CBP bromodomain represents a promising therapeutic strategy for a range of diseases, particularly cancers and inflammatory disorders. The availability of potent and selective small molecule inhibitors has enabled the elucidation of the critical roles of CBP in various pathological signaling pathways. The experimental methodologies outlined in this guide provide a robust framework for the continued discovery and characterization of novel CBP bromodomain inhibitors, paving the way for their potential clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic targeting of EP300/CBP by bromodomain inhibition in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stimulation of c‐MYC transcriptional activity and acetylation by recruitment of the cofactor CBP | EMBO Reports [link.springer.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Structural mechanism of the bromodomain of the coactivator CBP in p53 transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CREB-binding protein - Wikipedia [en.wikipedia.org]
- 19. Structural mechanism of the bromodomain of the coactivator CBP in p53 transcriptional activation. | BioGRID [thebiogrid.org]
- 20. Double null cells reveal that CBP and p300 are dispensable for p53 targets p21 and Mdm2 but variably required for target genes of other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 22. Reactome | CBP and p300 binds NF-kB complex [reactome.org]
- 23. Analysis of the RelA:CBP/p300 Interaction Reveals Its Involvement in NF-κB-Driven Transcription | PLOS Biology [journals.plos.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. caymanchem.com [caymanchem.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. resources.revvity.com [resources.revvity.com]
- 30. benchchem.com [benchchem.com]
- 31. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. scispace.com [scispace.com]
- 33. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 34. researchgate.net [researchgate.net]
The Impact of PF-Cbp1 on Chromatin Remodeling and Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epigenetic landscape, particularly the dynamic processes of chromatin remodeling and histone acetylation, is a critical regulator of gene expression and cellular function. The homologous proteins CREB-binding protein (CBP) and p300 are central to this regulation, acting as transcriptional co-activators and histone acetyltransferases (HATs). Their dysfunction is implicated in numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. PF-Cbp1 has emerged as a key chemical probe for elucidating the specific roles of these proteins. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, its impact on histone acetylation and gene expression, relevant signaling pathways, and comprehensive experimental protocols for its study.
Introduction: The Role of CBP/p300 in Epigenetic Regulation
Chromatin, the complex of DNA and proteins within the nucleus, exists in various states of compaction. A relaxed or "open" chromatin structure (euchromatin) is generally permissive to transcription, while a condensed structure (heterochromatin) is repressive. The transition between these states is governed by ATP-dependent chromatin remodeling complexes and post-translational modifications of histone proteins.[1][2]
Among the most crucial of these modifications is histone acetylation. The enzymes CBP (also known as CREBBP) and its paralog p300 (or EP300) are master regulators of this process.[3] They function as histone acetyltransferases (HATs), catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails.[4] This neutralization of the positive charge on lysine weakens the interaction between histones and DNA, contributing to a more open chromatin state and facilitating gene transcription.[3]
Beyond their catalytic HAT activity, CBP/p300 possess a bromodomain, a specialized protein module that recognizes and binds to acetylated lysine residues.[5][6] This "reader" function is critical for tethering the CBP/p300 complex to active chromatin regions, creating a feed-forward loop that propagates histone acetylation and sustains transcriptional programs.[4] Given their central role as transcriptional co-activators for numerous signaling pathways, including Wnt/β-catenin and p53, the dysregulation of CBP/p300 is a hallmark of various cancers.[3][7]
This compound: A Selective Chemical Probe for the CBP/p300 Bromodomain
This compound is a potent and highly selective small molecule inhibitor that targets the bromodomain of CBP and p300.[8][9] It functions as an acetyl-lysine mimetic, competitively inhibiting the interaction between the bromodomain and acetylated histone tails.[5][6] This specificity allows researchers to dissect the non-catalytic, "reading" function of CBP/p300 from their enzymatic HAT activity, providing a powerful tool to study their role in chromatin biology and disease.
Mechanism of Action
This compound's primary mechanism is the disruption of CBP/p300 recruitment to chromatin. By occupying the acetyl-lysine binding pocket of the bromodomain, it prevents CBP/p300 from recognizing and binding to its histone marks. This inhibition breaks the cycle of chromatin recognition and modification, leading to downstream effects on gene transcription without directly inhibiting the HAT enzymatic domain.
Quantitative Data: Potency and Selectivity
The efficacy of a chemical probe is defined by its potency against its intended target and its selectivity over other related proteins. This compound demonstrates nanomolar potency for the CBP/p300 bromodomains and significant selectivity against other bromodomain-containing proteins, particularly BRD4.[5][8][9]
| Target Protein | Assay Type | Potency (IC50 / Kd) | Selectivity vs. BRD4 | Reference |
| CREBBP (CBP) | Biochemical | 125 nM (IC50) | ~139-fold | [8][9] |
| EP300 (p300) | Biochemical (FRET) | 363 nM (IC50) | - | [5][9] |
| BRD4 (BD1) | ITC | 5.6 µM (Kd) | - | [6] |
| BRD4 (BD2) | ITC | >20 µM (Kd) | >105-fold | [5][8] |
| BRD2 (BD1) | Biochemical | 1.24 µM (IC50) | - | [5] |
| BRD3 (BD1) | Biochemical | 1.38 µM (IC50) | - | [5] |
| TAF1 (BD2) | Biochemical | 3.39 µM (IC50) | - | [5] |
Note: Selectivity can vary depending on the assay format. While one study reported ~139-fold selectivity over BRD4, another noted it could be as low as 10-fold in a different assay.[5][8] Therefore, using appropriate concentrations (1-10 µM) in cellular experiments is critical to avoid off-target effects on BRD4.[5]
Impact on Gene Expression and Cellular Processes
By modulating the activity of CBP/p300, this compound influences the expression of a wide array of genes involved in critical cellular processes, including inflammation and cell cycle control.
| Cellular Context | Treatment | Key Genes Affected | Effect | Reference |
| Primary Macrophages | This compound (3-10 µM) + LPS | IL-6, IL-1β, IFN-β | Expression moderately reduced | [8] |
| Neurons | This compound | RGS4 | Down-regulated | [8][9] |
| Leukemia Cells | I-CBP112 (similar inhibitor) | - | Impaired colony formation, induced differentiation | [6][10] |
| Breast Cancer Cells | I-CBP112 (10 µM) | ABC Transporters | Decreased expression, increased chemosensitivity | [11] |
Role in Signaling Pathways: The Wnt/β-catenin Example
CBP/p300 act as crucial co-activators for numerous transcription factors.[7] In the canonical Wnt signaling pathway, nuclear β-catenin associates with T-cell factor (TCF) family transcription factors to drive the expression of target genes involved in proliferation and differentiation.[12] This transcriptional activation is dependent on the recruitment of CBP.[12][13] Inhibitors that block the β-catenin/CBP interaction have been shown to reverse fibrosis and inhibit aberrant cell growth.[12] By targeting the CBP bromodomain, this compound can similarly disrupt the assembly of this transcriptional machinery at Wnt-responsive genes.
Experimental Protocols
Investigating the effects of this compound requires robust methodologies to measure changes in protein-DNA interactions, histone modifications, and gene expression.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is the gold-standard method for genome-wide mapping of histone modifications and transcription factor binding.[14][15] This protocol outlines the key steps to assess how this compound treatment alters the landscape of a specific histone acetylation mark (e.g., H3K27ac).
Objective: To map the genomic locations of a specific histone acetylation mark following treatment with this compound versus a vehicle control.
Materials:
-
Cells of interest
-
This compound (and inactive control if available)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis and sonication buffers
-
ChIP-grade antibody against the histone mark of interest (e.g., anti-H3K27ac)
-
Protein A/G magnetic beads
-
Elution buffer and Proteinase K
-
DNA purification kit
-
Reagents for NGS library preparation
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of plates with this compound (e.g., 1-10 µM) and another with vehicle (e.g., DMSO) for a specified time (e.g., 4-24 hours).
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.[16]
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a sonication buffer. Sonicate the chromatin to shear the DNA into fragments of 200-600 bp.[16]
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with magnetic beads. Incubate the cleared chromatin overnight at 4°C with the specific antibody. Add magnetic beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-links: Reverse the formaldehyde cross-links by incubating at 65°C with Proteinase K to digest proteins.
-
DNA Purification: Purify the DNA using a column-based kit or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to the reference genome. Use peak-calling algorithms to identify regions of enrichment. Compare the peak profiles between this compound-treated and vehicle-treated samples to identify differential acetylation.
Western Blot for Histone Acetylation
Objective: To quantify changes in global levels of specific histone acetylation marks after this compound treatment.
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound and a vehicle control.
-
Histone Extraction: Harvest cells and prepare acid extracts of histones or use whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the acetylated histone mark (e.g., anti-H3K27ac). Also, probe a separate blot or strip and re-probe the same blot with an antibody for a total histone control (e.g., anti-H3) to normalize for loading.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Quantification: Quantify band intensity using densitometry software. Normalize the acetyl-histone signal to the total histone signal.
Conclusion and Future Directions
This compound is an indispensable tool for probing the epigenetic functions of CBP and p300. Its ability to selectively inhibit the bromodomain allows for a nuanced investigation of how chromatin "reading" contributes to gene regulation, distinct from the catalytic "writing" of histone marks. The data clearly indicate that by disrupting the recruitment of CBP/p300 to chromatin, this compound can modulate the transcription of key genes involved in inflammation and cancer, highlighting the therapeutic potential of targeting this interaction.
Future research should focus on leveraging this compound and similar molecules in more complex in vivo models to validate its effects on disease progression.[17] Furthermore, combining this compound treatment with other epigenetic drugs, such as BET bromodomain inhibitors or direct HAT inhibitors, could reveal synergistic effects and provide novel avenues for combination therapies in oncology and inflammatory diseases.[6]
References
- 1. Mechanisms of action and regulation of ATP-dependent chromatin-remodelling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein lysine acetyltransferase CBP/p300: A promising target for small molecules in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the CBP catalytic core in intramolecular SUMOylation and control of histone H3 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CBP and p300: Emerging Anticancer Agents [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 10. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Wnt/β-catenin/CREB binding protein (CBP) signaling reverses pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific inhibition of CBP/β-catenin interaction rescues defects in neuronal differentiation caused by a presenilin-1 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia. – ENCODE [encodeproject.org]
- 16. ChIP-seq: using high-throughput sequencing to discover protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An in vivo model for the neurodegenerative effects of beta amyloid and protection by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-Cbp1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-Cbp1 is a potent and selective chemical probe that inhibits the bromodomain of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. These proteins are crucial regulators of gene expression through their intrinsic histone acetyltransferase (HAT) activity and their role as scaffolds for transcription factor complexes. By binding to acetylated lysine residues on histones and other proteins, the bromodomains of CBP and p300 are critical for their recruitment to chromatin and subsequent transcriptional activation. Inhibition of this interaction by this compound provides a powerful tool to investigate the roles of CBP/p300 in various biological processes, including inflammation, cell cycle control, and differentiation.
These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on studying its effects on inflammatory signaling and histone acetylation in the J774A.1 murine macrophage cell line.
Data Presentation
Table 1: this compound Properties and Recommended Concentrations
| Property | Value | Reference |
| Target(s) | CREBBP (CBP), EP300 (p300) bromodomains | [1][2] |
| IC50 (CREBBP) | 125 nM | [1][2] |
| IC50 (p300) | 363 nM | [1][2] |
| Recommended Starting Concentration for Cell-Based Assays | 1-10 µM | [1] |
| Stock Solution Solvent | DMSO | [1] |
Table 2: Example Experimental Conditions for J774A.1 Macrophages
| Parameter | Recommended Condition |
| Cell Line | J774A.1 |
| Seeding Density | 2 x 10^5 cells/well in a 6-well plate |
| This compound Pre-treatment Time | 30 minutes to 1 hour |
| Inflammatory Stimulus | Lipopolysaccharide (LPS), 100 ng/mL |
| LPS Stimulation Time (for Gene Expression) | 4-6 hours |
| LPS Stimulation Time (for Protein Analysis) | 16-24 hours |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits CBP/p300, affecting inflammatory gene transcription.
Caption: Workflow for studying this compound effects in macrophages.
Experimental Protocols
Cell Culture and Maintenance of J774A.1 Macrophages
Materials:
-
J774A.1 cell line (ATCC® TIB-67™)
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
T-75 culture flasks
-
6-well plates
Protocol:
-
Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[2][3]
-
For subculturing, aspirate the old medium and wash the cells once with PBS.
-
Gently detach the adherent cells using a cell scraper in a minimal volume of fresh medium.[3]
-
Resuspend the cells and seed into new flasks at a density of 1-4 x 10^4 cells/cm². Do not allow cells to become confluent.[3]
-
For experiments, seed cells into 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, dissolve 5.25 mg of this compound (MW: 525.08 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
-
On the day of the experiment, thaw an aliquot of the stock solution and prepare working solutions by diluting it in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.
This compound Treatment and LPS Stimulation
Materials:
-
Plated J774A.1 cells
-
This compound working solutions
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium
Protocol:
-
Aspirate the medium from the plated J774A.1 cells.
-
Add fresh medium containing the desired concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the cells with this compound for 30 minutes to 1 hour at 37°C.[1]
-
Following pre-incubation, add LPS directly to the medium to a final concentration of 100 ng/mL to stimulate the cells.
-
Incubate for the desired time depending on the downstream application (e.g., 4-6 hours for gene expression analysis by qRT-PCR, 16-24 hours for protein analysis by Western blot or ELISA).
Western Blot for Histone Acetylation and NF-κB
Materials:
-
Treated J774A.1 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% for histones)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-phospho-NF-κB p65, anti-total-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (15-20 µg for histone analysis) onto an SDS-PAGE gel and perform electrophoresis.[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again as in step 8.
-
Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.[4]
Immunofluorescence for NF-κB Nuclear Translocation
Materials:
-
J774A.1 cells grown on coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., anti-NF-κB p65)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Protocol:
-
After this compound and LPS treatment, wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-NF-κB p65 antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium and visualize using a fluorescence microscope.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for utilizing this compound as a chemical probe to investigate the role of CBP/p300 in cellular processes. By employing these methodologies, researchers can effectively study the impact of CBP/p300 bromodomain inhibition on inflammatory signaling pathways, histone modifications, and gene expression, thereby advancing our understanding of epigenetic regulation in health and disease.
References
- 1. CBP / p300-mediated acetylation of histone H3 on lysine 56 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone acetyltransferases p300 and CBP coordinate distinct chromatin remodeling programs in vascular smooth muscle plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-JQ1 attenuated LPS-induced microglial inflammation via MAPK/NFκB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
Application Notes and Protocols for PF-Cbp1 in Primary Macrophage Stimulation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PF-Cbp1, a selective inhibitor of the CREB-binding protein (CREBBP) and E1A binding protein p300 (EP300) bromodomains, in primary macrophage stimulation assays. This document includes detailed protocols for macrophage isolation and culture, stimulation with lipopolysaccharide (LPS), and subsequent analysis of inflammatory responses.
Introduction
Primary macrophages are crucial for studying innate immunity and inflammatory responses. Upon activation by stimuli such as LPS, a component of the outer membrane of Gram-negative bacteria, macrophages initiate a signaling cascade that results in the production of pro-inflammatory cytokines and other mediators. The epigenetic reader proteins CREBBP and p300 are key transcriptional co-activators that play a pivotal role in regulating the expression of inflammatory genes. This compound is a potent and selective small molecule inhibitor of the bromodomains of CREBBP and p300, with IC50 values of 125 nM and 363 nM, respectively[1]. By inhibiting the interaction of these proteins with acetylated histones, this compound can modulate the transcription of key inflammatory genes, making it a valuable tool for studying the role of epigenetic regulation in inflammation.
Mechanism of Action
This compound targets the bromodomains of CREBBP and p300, preventing their recruitment to acetylated lysine residues on histones and other proteins. This disruption of epigenetic reading machinery leads to a downstream modulation of gene transcription. In the context of macrophage activation, a primary signaling pathway initiated by LPS is the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of CREBBP/p300 bromodomains by this compound has been shown to interfere with the inflammatory cascade, leading to a reduction in the transcriptional activity of NF-κB and a subsequent decrease in the expression of pro-inflammatory cytokines.
Data Presentation
The following tables summarize the expected quantitative data from primary macrophage stimulation assays using this compound. The data is based on published results for this compound and similar CBP/EP300 bromodomain inhibitors.
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) |
| CREBBP | 125[1] |
| p300 | 363[1] |
Table 2: Effect of this compound on LPS-Induced Cytokine Gene Expression in Primary Macrophages
| This compound Conc. (µM) | IL-6 Expression | IL-1β Expression | IFN-β Expression |
| 0 (LPS only) | High | High | High |
| 3 | Moderate Reduction | Evident Decrease | Moderate Reduction |
| 10 | Moderate Reduction | Evident Decrease | Moderate Reduction |
Data is inferred from RT-PCR analysis described in reference[1]. "High" indicates the level of expression with LPS stimulation alone. "Moderate Reduction" and "Evident Decrease" describe the observed effect of this compound treatment.
Experimental Protocols
The following are detailed protocols for the isolation of primary macrophages, cell culture, stimulation with this compound and LPS, and subsequent analysis.
Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
70% Ethanol
-
Sterile PBS
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L929-conditioned medium (as a source of M-CSF) or recombinant M-CSF
-
Sterile syringes and needles (25G)
-
Sterile petri dishes and cell culture flasks/plates
-
Centrifuge
Procedure:
-
Humanely euthanize mice according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the marrow into a sterile petri dish containing DMEM using a 25G needle and syringe filled with medium.
-
Create a single-cell suspension by gently pipetting up and down.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete DMEM (containing 10% FBS, 1% Penicillin-Streptomycin) supplemented with 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF.
-
Plate the cells in non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh complete DMEM with M-CSF.
-
On day 7, the cells will have differentiated into macrophages and can be harvested for experiments.
Protocol 2: Macrophage Stimulation Assay
Materials:
-
Differentiated primary macrophages
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete DMEM
-
Sterile tissue culture plates (e.g., 24-well or 96-well)
-
DMSO (vehicle control)
Procedure:
-
Seed the differentiated macrophages into tissue culture plates at a desired density (e.g., 0.5 x 10^6 cells/mL for a 24-well plate) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete DMEM. A suggested starting concentration range is 0.1 µM to 10 µM[1]. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Pre-treat the macrophages with the different concentrations of this compound or vehicle control for 30 minutes to 1 hour[1].
-
Stimulate the cells with LPS at a final concentration of 10-100 ng/mL. Include an unstimulated control group (no LPS).
-
Incubate for the desired time period. For gene expression analysis, a 4-6 hour incubation is typical[1]. For cytokine secretion analysis, a 12-24 hour incubation is common.
-
After incubation, collect the cell culture supernatants for cytokine analysis and/or lyse the cells for RNA extraction.
Protocol 3: Analysis of Cytokine Secretion by ELISA
Materials:
-
Collected cell culture supernatants
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α, IL-1β)
-
ELISA plate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, this typically involves coating a 96-well plate with a capture antibody, blocking non-specific binding, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate for color development.
-
Measure the absorbance using an ELISA plate reader.
-
Calculate the concentration of the cytokine in each sample by comparing the absorbance to the standard curve.
Protocol 4: Analysis of Gene Expression by RT-qPCR
Materials:
-
Cell lysates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Il6, Il1b, Tnf) and a housekeeping gene (e.g., Actb, Gapdh)
-
qPCR instrument
Procedure:
-
Extract total RNA from the cell lysates using a commercially available kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between different treatment groups, normalized to the housekeeping gene and the control group.
Conclusion
This compound serves as a valuable chemical probe to investigate the role of CREBBP/p300 bromodomains in regulating inflammatory responses in primary macrophages. The provided protocols offer a framework for conducting robust and reproducible macrophage stimulation assays. Researchers can adapt these methodologies to explore the dose-dependent and time-course effects of this compound on a wide range of inflammatory mediators and signaling pathways, thereby advancing our understanding of epigenetic control in immunity and inflammation.
References
Application Notes and Protocols for PF-Cbp1 Treatment of Primary Cortical Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-Cbp1 is a potent and highly selective inhibitor of the bromodomain of the CREB-binding protein (CBP), with an IC50 of 125 nM. It also exhibits inhibitory activity against the p300 bromodomain with a lower affinity (IC50 = 363 nM).[1][2][3][4] As a transcriptional coactivator with histone acetyltransferase (HAT) activity, CBP plays a critical role in neuronal function, including synaptic plasticity, memory formation, and neuronal survival. The inhibition of CBP's bromodomain by this compound provides a valuable tool for investigating the role of CBP-mediated gene transcription in both normal neuronal physiology and pathological conditions. These application notes provide detailed protocols for the treatment of primary cortical neurons with this compound to assess its effects on neuronal viability, apoptosis, and target gene expression.
Data Presentation
Table 1: this compound Specifications
| Property | Value | Reference |
| Target | CREB-binding protein (CBP) bromodomain | [1][2][3] |
| IC50 (CBP) | 125 nM | [2][4] |
| IC50 (p300) | 363 nM | [2][4] |
| Molecular Formula | C29H36N4O3 | [3] |
| Molecular Weight | 488.6 g/mol | [3] |
| Solubility | DMSO: 100 mg/mL (190.44 mM) | [2] |
Table 2: Hypothetical Dose-Response of this compound on Primary Cortical Neuron Viability
| This compound Concentration (µM) | Neuronal Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 98 | 4.8 |
| 1 | 92 | 6.1 |
| 10 | 75 | 7.3 |
| 25 | 58 | 8.5 |
| 50 | 41 | 9.2 |
Note: This data is illustrative and intended to represent a potential outcome of a neuronal viability assay. Actual results may vary.
Table 3: Hypothetical Effect of this compound on Caspase-3 Activation in Primary Cortical Neurons
| Treatment (24h) | Fold Change in Caspase-3 Activity | Standard Deviation |
| Vehicle Control | 1.0 | 0.15 |
| Staurosporine (1 µM) | 4.5 | 0.42 |
| This compound (10 µM) | 1.8 | 0.21 |
| This compound (25 µM) | 2.9 | 0.33 |
Note: This data is illustrative and intended to represent a potential outcome of an apoptosis assay. Actual results may vary.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for PF-Cbp1 in Leukemia Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-Cbp1 is a potent and selective inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300. These proteins are crucial epigenetic regulators involved in controlling gene expression through their histone acetyltransferase (HAT) activity and by serving as scaffolds for various transcription factors. Dysregulation of CBP/p300 function is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML).[1][2] By targeting the CBP/p300 bromodomains, this compound disrupts their interaction with acetylated histones and other proteins, leading to the modulation of oncogenic transcription programs. These application notes provide detailed protocols for investigating the effects of this compound on leukemia cell lines, focusing on cell viability, apoptosis, cell cycle progression, and protein expression.
Data Presentation
The following tables summarize representative quantitative data for CBP/p300 bromodomain inhibitors in various leukemia cell lines. This data is illustrative of the expected outcomes when treating leukemia cells with compounds like this compound.
Table 1: Cell Viability (IC50) of CBP/p300 Bromodomain Inhibitors in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | Assay | Incubation Time (hours) | Representative IC50 (µM) |
| MOLM-13 | AML (MLL-AF9) | MTT | 72 | ~1-5 |
| MV4-11 | AML (MLL-AF4) | MTT | 72 | ~1-5 |
| KASUMI-1 | AML (AML1-ETO) | MTT | 72 | ~0.5-2 |
| HL-60 | AML (Promyelocytic) | MTT | 72 | >10 (often more resistant) |
| K562 | CML (BCR-ABL) | MTT | 72 | ~5-10 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining after Treatment with a CBP/p300 Bromodomain Inhibitor (72 hours)
| Cell Line | Inhibitor Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| MOLM-13 | 0 (Control) | 94.5 ± 2.5 | 3.1 ± 1.2 | 2.4 ± 0.8 |
| 5 | 65.2 ± 4.1 | 20.5 ± 3.3 | 14.3 ± 2.5 | |
| MV4-11 | 0 (Control) | 96.1 ± 1.9 | 2.5 ± 0.9 | 1.4 ± 0.5 |
| 5 | 70.8 ± 3.8 | 18.2 ± 2.9 | 11.0 ± 2.1 |
Table 3: Cell Cycle Analysis by Propidium Iodide Staining after Treatment with a CBP/p300 Bromodomain Inhibitor (48 hours)
| Cell Line | Inhibitor Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| KASUMI-1 | 0 (Control) | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.9 |
| 2 | 70.2 ± 4.5 | 18.5 ± 2.1 | 11.3 ± 1.5 | |
| MOLM-13 | 0 (Control) | 48.9 ± 2.8 | 38.2 ± 3.0 | 12.9 ± 1.7 |
| 5 | 65.7 ± 3.9 | 22.4 ± 2.6 | 11.9 ± 1.4 |
Table 4: Western Blot Analysis of Key Protein Expression after Treatment with a CBP/p300 Bromodomain Inhibitor (48 hours)
| Cell Line | Treatment | c-Myc Expression (relative to control) | BCL2 Expression (relative to control) | p21 Expression (relative to control) |
| MOLM-13 | 5 µM Inhibitor | ↓ (~50% decrease) | ↓ (~40% decrease) | ↑ (~2-fold increase) |
| KASUMI-1 | 2 µM Inhibitor | ↓ (~60% decrease) | ↓ (~30% decrease) | ↑ (~2.5-fold increase) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of leukemia cells, which is an indicator of cell viability.
Materials:
-
Leukemia cell line (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.[3][4]
Materials:
-
Leukemia cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 48 or 72 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Workflow for the Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Leukemia cell line
-
6-well plates
-
This compound
-
Ice-cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins following this compound treatment.
Materials:
-
Leukemia cell line
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-BCL2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound.
-
Harvest cells and lyse in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Co-Immunoprecipitation (Co-IP)
This protocol is used to identify protein-protein interactions with CBP/p300 that may be disrupted by this compound.
Materials:
-
Leukemia cell line
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-CBP or anti-p300)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against potential interacting partners (e.g., transcription factors like c-Myc, p53).
Signaling Pathways and Mechanisms of Action
This compound, by inhibiting the bromodomains of CBP and p300, disrupts their function as transcriptional co-activators for a number of oncogenic transcription factors. This leads to the downregulation of genes involved in cell proliferation and survival, and the upregulation of genes involved in cell cycle arrest and apoptosis.
References
- 1. The epigenetic regulators CBP and p300 facilitate leukemogenesis and represent therapeutic targets in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Apoptosis in Immunotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing PF-Cbp1 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-Cbp1 is a potent and selective small molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and the highly homologous p300 protein.[1] It exhibits inhibitory concentrations (IC50) of 125 nM for CBP and 363 nM for p300, respectively, with over 100-fold selectivity against other bromodomains like BRD4.[2] As transcriptional coactivators with histone acetyltransferase (HAT) activity, CBP and p300 are crucial in regulating gene expression across numerous signaling pathways involved in cell proliferation, differentiation, and inflammation.[3] By binding to the bromodomain, this compound prevents the recognition of acetylated lysine residues on histones, thereby modulating the transcription of target genes. This makes this compound a valuable tool for studying epigenetic regulation and a potential therapeutic agent.
This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution using Dimethyl Sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below. Note that values may vary slightly between different suppliers, and it is always recommended to consult the certificate of analysis (CoA) for batch-specific data.
| Property | Value | Citations |
| Formulation | This compound (Free Base) | [1][4] |
| CAS Number | 1962928-21-7 | [1][4] |
| Molecular Formula | C₂₉H₃₆N₄O₃ | [1] |
| Molecular Weight | 488.6 g/mol | [1] |
| Appearance | Crystalline or off-white solid | [4] |
| Purity | ≥98% | |
| Solubility in DMSO | 20 mg/mL to 100 mM (approx. 48.9 mg/mL). Sonication is recommended to aid dissolution. | [5] |
| Storage (Powder) | Store at +4°C for short term or -20°C for long term (up to 3 years). | [5] |
| Storage (DMSO Stock) | Store in aliquots at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [5] |
Note: The hydrochloride salt form of this compound (CAS: 2070014-93-4, MW: 525.08 g/mol ) is also available and has different solubility properties.[2]
Safety Precautions
Warning: The toxicological properties of this compound have not been fully investigated. The primary hazard in this protocol stems from the solvent, DMSO. DMSO is an excellent solvent that can readily penetrate the skin and may carry dissolved substances with it into the body.[6] Therefore, the this compound/DMSO solution must be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[6]
-
Ventilation: Prepare the solution in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation of any potential aerosols or vapors.[6]
-
Handling: Avoid all direct contact with the powder and the final solution. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8]
-
Disposal: Dispose of all waste, including empty vials, pipette tips, and contaminated gloves, in accordance with local, state, and federal regulations for hazardous chemical waste.[7]
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust volumes and mass as needed for different desired concentrations or volumes.
Materials and Equipment
-
This compound powder (CAS: 1962928-21-7)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE)
Step-by-Step Procedure
-
Pre-weighing Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure the analytical balance is calibrated and level.
-
-
Calculation of Mass:
-
To prepare a stock solution of a specific molarity, use the following formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 488.6 g/mol / 1000 Mass (mg) = 4.886 mg
-
-
Weighing this compound:
-
Carefully weigh out 4.886 mg of this compound powder and transfer it into a sterile microcentrifuge tube or an appropriate vial.
-
-
Dissolving in DMSO:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear.[5] Sonication can gently heat the sample, which aids dissolution.
-
-
Storage:
-
Once the this compound is fully dissolved, the stock solution is ready for use.
-
For storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to one year).[5]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
This compound Mechanism of Action - Signaling Pathway
Caption: this compound inhibits the CBP/p300 bromodomain, disrupting gene transcription.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. Precautionary statements. In force from 17 October 2020. [msds-europe.com]
Application Notes and Protocols for PF-Cbp1 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-Cbp1 is a potent and selective chemical probe that targets the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CREBBP or CBP) and p300.[1][2] These proteins are lysine acetyltransferases (KATs) that play a crucial role in regulating gene expression through the acetylation of histones and other non-histone proteins.[3][4] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.[3][4][5] this compound acts as an antagonist by binding to the bromodomain, a reader domain that recognizes acetylated lysine residues, thereby inhibiting the recruitment of CBP/p300 to chromatin and subsequent gene activation. These application notes provide detailed protocols and recommended concentrations for the use of this compound in a range of in vitro experiments.
Data Presentation: Quantitative Summary of this compound Activity
The following tables summarize the key quantitative data for this compound in various in vitro assays.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (nM) | Notes |
| CREBBP Bromodomain | Biochemical Assay | 125 | Highly selective inhibition.[1][2] |
| p300 Bromodomain | Biochemical Assay | 363 | Potent inhibition.[1][2] |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Cell Type | Assay Type | Concentration Range | Incubation Time | Outcome |
| Primary Macrophages | Gene Expression (RT-PCR) | 0.1 - 10 µM | 30 min pre-treatment | Modulation of key inflammatory genes.[1] |
| Neurons | Gene Expression (RT-PCR) | Not specified | Not specified | Downregulation of RGS4. |
| Mouse J774 Macrophage-like cells | Gene Expression (RT-PCR) | 3 - 10 µM | 30 min pre-treatment, then 4h LPS | Moderate reduction of LPS-induced IL-6 and IFN-β expression at 10 µM; decrease in IL-1β expression evident at 3 µM.[1] |
| Various Cancer Cell Lines | Cell Viability/Proliferation | Dependent on cell line | 24 - 72 hours | Determine empirically; start with a dose-response from ~0.1 to 20 µM. |
| General Recommendation | Initial concentration for cell-based assays | 5-10 times the IC50 value | Dependent on experiment | A starting point for optimization.[2] |
Signaling Pathways and Experimental Workflows
CREBBP/p300 Signaling Pathway in Transcriptional Activation
Caption: Simplified signaling pathway of CREBBP/p300-mediated transcriptional activation.
Mechanism of Action of this compound
Caption: Mechanism of this compound in blocking CBP/p300 bromodomain function.
General Experimental Workflow for In Vitro Studies with this compound
Caption: A general workflow for in vitro experiments using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile DMSO to create a high-concentration stock solution, for example, 10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When in solvent, it is stable for at least one year at -80°C.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general guideline for determining the cytotoxic or anti-proliferative effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for solubilizing formazan crystals in MTT assay)
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting range is from 0.01 µM to 20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
For MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results and determine the IC50 value.
-
Western Blot Analysis of Histone Acetylation
This protocol describes how to assess the effect of this compound on the acetylation levels of specific histone marks (e.g., H3K27ac).
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound stock solution
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K27, anti-total H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a specific time (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against the total histone to ensure equal loading.
-
Chromatin Immunoprecipitation (ChIP)
This protocol provides a framework for investigating the effect of this compound on the association of CBP/p300 with specific genomic regions.
Materials:
-
Cells cultured in 150 mm dishes
-
This compound stock solution
-
Formaldehyde (37%)
-
Glycine
-
Lysis and wash buffers for ChIP
-
Sonicator
-
Antibody against CBP or p300
-
Protein A/G magnetic beads
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR analysis of target gene promoters
Procedure:
-
Cell Treatment and Crosslinking:
-
Treat cells with this compound or vehicle control for the desired time and concentration.
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash and harvest the cells.
-
Lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in a sonication buffer.
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody against CBP or p300.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads several times with different wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Analyze the enrichment of specific DNA sequences by qPCR using primers designed for target gene promoters known to be regulated by CBP/p300.
-
Conclusion
This compound is a valuable tool for studying the biological roles of CBP/p300 bromodomains in vitro. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this chemical probe in their experiments. It is recommended to optimize the concentrations and incubation times for each specific cell line and experimental setup to ensure robust and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. CREBBP and p300 lysine acetyl transferases in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CREBBP | Cancer Genetics Web [cancer-genetics.org]
Application Notes and Protocols for RT-PCR Analysis of Gene Expression Following PF-Cbp1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-Cbp1 is a potent and selective inhibitor of the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. These proteins are crucial regulators of gene expression through their intrinsic histone acetyltransferase (HAT) activity and their role as scaffolds for the assembly of transcriptional machinery. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer and inflammatory disorders. This compound exerts its effects by competitively binding to the bromodomain, a protein module that recognizes acetylated lysine residues, thereby preventing CBP/p300 from interacting with chromatin and other transcription factors. This inhibition leads to the modulation of a wide array of target genes, including those involved in inflammatory pathways such as the NF-κB signaling cascade.
These application notes provide a comprehensive guide for utilizing Reverse Transcription-Polymerase Chain Reaction (RT-PCR) to analyze changes in gene expression in response to this compound treatment. The protocols and data presented herein are intended to assist researchers in designing and executing experiments to investigate the mechanism of action and therapeutic potential of this compound and other CBP/p300 inhibitors.
Data Presentation: Quantitative Gene Expression Analysis
Treatment of relevant cell types with this compound is expected to lead to a dose-dependent decrease in the mRNA expression of key pro-inflammatory genes regulated by the NF-κB pathway. The following tables summarize representative quantitative data on the dose-dependent effects of this compound on the expression of Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). This data is illustrative and may vary depending on the cell type and experimental conditions.
Table 1: Dose-Dependent Effect of this compound on IL-6 mRNA Expression
| This compound Concentration (µM) | Fold Change in IL-6 mRNA Expression (relative to vehicle control) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.85 |
| 0.5 | 0.62 |
| 1.0 | 0.45 |
| 5.0 | 0.21 |
| 10.0 | 0.12 |
Table 2: Dose-Dependent Effect of this compound on IL-1β mRNA Expression
| This compound Concentration (µM) | Fold Change in IL-1β mRNA Expression (relative to vehicle control) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.90 |
| 0.5 | 0.70 |
| 1.0 | 0.55 |
| 5.0 | 0.30 |
| 10.0 | 0.18 |
Table 3: Dose-Dependent Effect of this compound on TNF-α mRNA Expression
| This compound Concentration (µM) | Fold Change in TNF-α mRNA Expression (relative to vehicle control) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.92 |
| 0.5 | 0.75 |
| 1.0 | 0.60 |
| 5.0 | 0.35 |
| 10.0 | 0.20 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., macrophages, synovial fibroblasts) in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours) under standard culture conditions.
-
Stimulation (Optional): To study the inhibitory effect of this compound on induced gene expression, cells can be pre-treated with this compound for a specific period (e.g., 1-2 hours) before adding a pro-inflammatory stimulus such as Lipopolysaccharide (LPS) or TNF-α for the remainder of the incubation time.
Protocol 2: RNA Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from a commercial RNA extraction kit).
-
Homogenization: Ensure complete lysis and homogenization of the cell lysate by pipetting up and down or passing the lysate through a needle and syringe.
-
Phase Separation (for TRIzol method): Add chloroform to the lysate, mix vigorously, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.
-
RNA Precipitation: Carefully transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.
-
RNA Resuspension: Air-dry the RNA pellet and resuspend it in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA. The integrity of the RNA can be assessed by running an aliquot on an agarose gel or using a bioanalyzer.
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a nuclease-free tube, combine the following components:
-
Total RNA (1-2 µg)
-
Oligo(dT) primers or random hexamers
-
dNTP mix
-
Nuclease-free water to the final volume.
-
-
Denaturation: Heat the mixture at 65°C for 5 minutes to denature the RNA secondary structures, then place it on ice for at least 1 minute.
-
Reverse Transcription Master Mix: Prepare a master mix containing:
-
5X Reverse Transcription Buffer
-
RNase Inhibitor
-
Reverse Transcriptase
-
-
Reverse Transcription Reaction: Add the master mix to the RNA/primer mixture and incubate at a temperature appropriate for the reverse transcriptase used (e.g., 42°C or 50°C) for 60 minutes.
-
Inactivation: Inactivate the reverse transcriptase by heating the reaction at 70-85°C for 5-10 minutes.
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C for later use.
Protocol 4: Real-Time Quantitative PCR (qPCR)
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate or tubes. For each sample, combine the following components:
-
cDNA template (diluted as necessary)
-
Forward primer for the gene of interest
-
Reverse primer for the gene of interest
-
SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye) or a TaqMan probe-based master mix
-
Nuclease-free water to the final volume.
-
-
Housekeeping Genes: Include primers for one or more stably expressed housekeeping genes (e.g., GAPDH, ACTB, B2M) for normalization of the data.
-
Controls: Include no-template controls (NTC) for each primer set to check for contamination.
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR instrument with a thermal cycling program typically consisting of:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis (for SYBR Green): Gradually increase the temperature from 60°C to 95°C to assess the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the change in expression relative to the control group using the 2-ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: this compound inhibits NF-κB mediated transcription.
Experimental Workflow Diagram
Caption: Workflow for RT-PCR analysis of gene expression.
Application Notes and Protocols for PF-Cbp1 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-Cbp1 is a potent and selective small molecule inhibitor of the bromodomains of the paralogous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2] These transcriptional co-activators play a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins.[3][4] The bromodomain of CBP/p300 is a "reader" domain that recognizes and binds to acetylated lysine residues on histones, which is a key step in recruiting the HAT domain to chromatin and enhancing further histone acetylation, such as on H3K27.[1][3] By inhibiting this interaction, this compound provides a powerful tool to investigate the role of CBP/p300 bromodomain activity in gene regulation, chromatin structure, and disease pathogenesis.
Chromatin Immunoprecipitation (ChIP) is a widely used technique to study the in vivo association of proteins with specific DNA regions.[5] When coupled with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), it allows for the precise mapping of protein binding sites across the genome. The application of this compound in ChIP assays enables researchers to probe the consequences of inhibiting CBP/p300 bromodomain function on the chromatin landscape. A primary application is to assess the impact of this compound on the genome-wide distribution of histone acetylation marks, particularly H3K27ac, which is a hallmark of active enhancers and promoters.[6][7]
These application notes provide a detailed protocol for utilizing this compound in ChIP assays to study its effect on histone acetylation and CBP/p300 chromatin occupancy.
Data Presentation
The use of this compound in ChIP-seq experiments is expected to cause a global reduction in H3K27 acetylation, particularly at enhancer regions. The following tables summarize the expected quantitative outcomes based on published studies using CBP/p300 inhibitors.
Table 1: Expected Changes in Histone Acetylation Marks upon this compound Treatment
| Histone Mark | Genomic Region | Expected Change with this compound | Reference |
| H3K27ac | Enhancers | Significant Reduction | [6][7] |
| H3K27ac | Promoters | Reduction | [7][8] |
| H3K18ac | Enhancers/Promoters | Reduction | [8] |
Table 2: Representative Loci for ChIP-qPCR Validation
| Gene Locus | Description | Expected Change in H3K27ac Enrichment |
| MYC enhancer | Oncogene enhancer | Decrease |
| BCL2 promoter | Anti-apoptotic gene promoter | Decrease |
| GAPDH promoter | Housekeeping gene promoter | Minimal to no change |
| Negative control region | Gene desert | No significant enrichment |
Experimental Protocols
This protocol outlines the treatment of cultured cells with this compound followed by a standard cross-linking ChIP procedure.
Materials
-
This compound (dissolved in DMSO)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP dilution buffer
-
ChIP-grade antibody against H3K27ac or CBP/p300
-
Isotype control IgG
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for qPCR or library preparation for ChIP-seq
Protocol
1. Cell Culture and this compound Treatment:
-
Plate cells at an appropriate density to reach approximately 80-90% confluency at the time of harvesting.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for a specified duration. Optimal concentration and treatment time should be determined empirically for each cell line and experimental goal. A starting point could be in the range of 1-10 µM for 6-24 hours.[8]
-
Ensure all conditions (e.g., inhibitor concentration, treatment time) are consistent across replicates.
2. Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Wash cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing:
-
Harvest cells and resuspend in cell lysis buffer containing protease inhibitors.
-
Incubate on ice to lyse the cell membrane and release the nuclei.
-
Pellet the nuclei and resuspend in nuclear lysis buffer with protease inhibitors.
-
Shear the chromatin to an average fragment size of 200-700 bp using sonication. Optimization of sonication conditions is critical for successful ChIP.[5]
-
Clarify the lysate by centrifugation to remove insoluble debris.
4. Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Set aside an aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with a ChIP-grade antibody (e.g., anti-H3K27ac) or an isotype control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for at least 2 hours at 4°C.
5. Washing and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound chromatin.
-
Perform a final wash with TE buffer.
-
Elute the immunoprecipitated chromatin from the beads using elution buffer.
6. Reverse Cross-linking and DNA Purification:
-
Add Proteinase K to the eluted chromatin and the input control.
-
Reverse the formaldehyde cross-links by incubating at 65°C for at least 6 hours or overnight.[5]
-
Treat with RNase A to remove RNA.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
7. Data Analysis:
-
For ChIP-qPCR, use primers specific to target loci and a negative control region to quantify the enrichment of the target protein.
-
For ChIP-seq, prepare sequencing libraries from the purified DNA and perform high-throughput sequencing. Analyze the data using appropriate bioinformatics pipelines to identify genome-wide changes in protein occupancy or histone modifications.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. The histone acetyltransferases p300 and CBP coordinate distinct chromatin remodeling programs in vascular smooth muscle plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for PF-Cbp1 in vivo Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-Cbp1 is a potent and selective inhibitor of the bromodomain of CREB-binding protein (CBP) and its close homolog, p300.[1][2] These proteins are crucial transcriptional coactivators involved in a wide array of cellular processes, including cell growth, differentiation, and proliferation. By targeting the CBP/p300 bromodomains, this compound modulates the expression of key genes implicated in various diseases. In vitro studies have demonstrated its ability to inhibit CREBBP with an IC50 of 125 nM and p300 with an IC50 of 363 nM.[1][2] Furthermore, this compound has been shown to modulate key inflammatory genes in primary macrophages and downregulate RGS4 in neurons, a target associated with Parkinson's disease.[1]
This document provides detailed application notes and protocols for the in vivo use of this compound in mouse models, based on available data for closely related CBP/p300 inhibitors. These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound in various disease models.
Mechanism of Action: CBP/p300 Signaling
CBP and p300 are histone acetyltransferases (HATs) that play a central role as transcriptional coactivators for a multitude of signaling pathways. They are recruited to gene promoters and enhancers by transcription factors, where they acetylate histones, leading to a more open chromatin structure that facilitates gene transcription. Key pathways regulated by CBP/p300 include those mediated by NF-κB, β-catenin, and CREB.[3][4][5][6] Dysregulation of CBP/p300 activity is implicated in cancer and inflammatory diseases.[3][4][7] this compound, by inhibiting the bromodomain of CBP/p300, prevents their recruitment to chromatin, thereby downregulating the expression of target oncogenes and pro-inflammatory cytokines.
Quantitative Data from In Vivo Studies with Related CBP/p300 Inhibitors
Table 1: In Vivo Efficacy of CCS1477 in a 22Rv1 Prostate Cancer Xenograft Model
| Treatment Group | Dosage | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle | - | Once daily | 0 | [4] |
| CCS1477 | 10 mg/kg | Once daily, oral gavage | Not specified, but significant | [4] |
| CCS1477 | 20 mg/kg | Once daily, oral gavage | Complete | [4] |
| CCS1477 | 30 mg/kg | Every other day, oral gavage | Complete, with tumor regression | [4] |
Table 2: In Vivo Efficacy of SGC-CBP30 in a Mouse Model of Sepsis
| Treatment Group | Dosage | Dosing Schedule | Survival Rate (%) | Reference |
| Ciprofloxacin alone | 7.5 mg/kg | Intravenously at 1h post-CLP | 70 | [8] |
| Ciprofloxacin + SGC-CBP30 | 7.5 mg/kg + 19.3 mg/kg | Cipro at 1h, SGC-CBP30 at 8h post-CLP (i.p.) | 80 | [8] |
Experimental Protocols
The following protocols are generalized based on standard practices and data from related CBP/p300 inhibitors. Researchers should optimize these protocols for their specific mouse model and experimental goals.
Protocol 1: Evaluation of this compound in a Xenograft Mouse Model of Cancer
This protocol is adapted from studies using the CBP/p300 inhibitor CCS1477 in a prostate cancer xenograft model.[4]
1. Animal Model:
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Subcutaneously implant tumor cells (e.g., 22Rv1) in the flank.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
2. Formulation of this compound for Oral Gavage:
-
A common vehicle for oral administration of similar compounds is 5% DMSO in 95% methylcellulose (0.5% w/v).[4]
-
Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered.
-
Prepare the formulation fresh daily. Ensure the compound is fully dissolved or forms a homogenous suspension.
3. Dosing and Administration:
-
Based on data from CCS1477, a starting dose range of 10-30 mg/kg for this compound can be explored.
-
Administer this compound or vehicle via oral gavage once daily or on an alternating day schedule.
-
The volume of administration should typically be 10 ml/kg body weight.
4. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for c-Myc, AR-FL, AR-SV).
-
Plasma samples can be collected for pharmacokinetic analysis and biomarker assessment (e.g., PSA).
Protocol 2: Evaluation of this compound in a Mouse Model of Inflammation
This protocol is based on a study using the CBP bromodomain inhibitor SGC-CBP30 in a sepsis model.[8]
1. Animal Model:
-
C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Induce inflammation (e.g., cecal ligation and puncture (CLP) for sepsis, or LPS challenge).
-
For CLP, anesthetize mice and ligate the cecum, followed by a single puncture with a needle.
2. Formulation of this compound for Intraperitoneal (i.p.) Injection:
-
Dissolve this compound in a vehicle suitable for i.p. injection, such as sterile PBS with a small percentage of DMSO and/or a solubilizing agent like Tween 80.
-
Ensure the final concentration of DMSO is non-toxic.
-
Prepare the solution under sterile conditions.
3. Dosing and Administration:
-
Based on the SGC-CBP30 study, a dose of around 20 mg/kg can be used as a starting point.
-
Administer this compound via i.p. injection at a specified time point post-inflammation induction (e.g., 8 hours after CLP).
-
The injection volume should not exceed 10 ml/kg.
4. Monitoring and Endpoints:
-
Monitor survival rates over a defined period (e.g., 72 hours).
-
Collect blood samples at various time points to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and HMGB1 by ELISA.
-
At the end of the study, harvest organs for histological analysis of tissue damage.
Concluding Remarks
The provided application notes and protocols offer a comprehensive guide for initiating in vivo studies with this compound in mouse models. It is crucial to note that while the information is based on scientifically sound principles and data from closely related compounds, optimization for each specific model and experimental setup is essential. Careful consideration of the formulation, dosing regimen, and relevant endpoints will be critical for obtaining robust and reproducible results. As more direct in vivo data for this compound becomes available, these protocols may be further refined.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. CREB-binding protein - Wikipedia [en.wikipedia.org]
- 4. Transcription coactivator p300 promotes inflammation by enhancing p65 subunit activation in type 2 diabetes nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | CBP and p300 binds NF-kB complex [reactome.org]
- 6. The p300/CBP acetyltransferases function as transcriptional coactivators of β-catenin in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p300 KAT Inhibition Selectively Targets Multiple Cell Types Involved in Chronic Inflammation and Downregulates Key Inflammatory Cytokines - ACR Meeting Abstracts [acrabstracts.org]
- 8. CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of Downstream Effects of PF-Cbp1 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-Cbp1 is a potent and selective inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300. By targeting these key epigenetic regulators, this compound modulates the expression of a variety of genes involved in cellular proliferation, differentiation, and apoptosis. Understanding the downstream effects of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides a detailed protocol for utilizing Western blotting to detect and quantify the downstream effects of this compound on key signaling pathways, including histone acetylation, p53 acetylation, and STAT3 signaling.
Signaling Pathways Modulated by this compound
This compound, by inhibiting the bromodomain of CBP/p300, prevents the recruitment of these coactivators to acetylated histones, thereby altering gene transcription. Key downstream pathways affected include:
-
Histone Acetylation: CBP/p300 are histone acetyltransferases (HATs) that play a critical role in chromatin remodeling and gene activation. Inhibition by this compound is expected to decrease global histone acetylation, particularly at sites such as H3K27.
-
p53 Acetylation: CBP/p300 acetylate the tumor suppressor protein p53, a post-translational modification that enhances its stability and transcriptional activity.[1][2][3] this compound is expected to reduce p53 acetylation, thereby attenuating its downstream signaling.[1][2][3]
-
STAT3 Signaling: The transcription factor STAT3 is a key mediator of cytokine and growth factor signaling. CBP/p300 can act as coactivators for STAT3, and their inhibition may affect the expression of STAT3 target genes.
Experimental Protocols
This section provides a detailed Western blot protocol to assess the downstream effects of this compound.
Materials and Reagents
-
Cell Lines: Appropriate cell line (e.g., cancer cell line with known CBP/p300 dependence).
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels.
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Primary Antibodies:
-
Rabbit anti-acetyl-Histone H3 (Lys27)
-
Rabbit anti-Histone H3
-
Rabbit anti-acetyl-p53 (Lys382)
-
Mouse anti-p53
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-STAT3
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Experimental Workflow
Detailed Methodology
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein to the loading control (β-actin) and then to the vehicle control to determine the fold change.
-
Data Presentation
The following table presents illustrative quantitative data on the effects of this compound on downstream target proteins. This data is representative of expected outcomes and should be confirmed experimentally.
| Treatment (24h) | Target Protein | Fold Change (Normalized to Vehicle) | p-value |
| This compound (1 µM) | Acetyl-H3K27 | 0.62 | < 0.05 |
| Total H3 | 1.05 | > 0.05 | |
| Acetyl-p53 (K382) | 0.45 | < 0.01 | |
| Total p53 | 0.98 | > 0.05 | |
| Phospho-STAT3 (Y705) | 0.75 | < 0.05 | |
| Total STAT3 | 1.02 | > 0.05 | |
| This compound (10 µM) | Acetyl-H3K27 | 0.31 | < 0.01 |
| Total H3 | 1.01 | > 0.05 | |
| Acetyl-p53 (K382) | 0.22 | < 0.001 | |
| Total p53 | 0.95 | > 0.05 | |
| Phospho-STAT3 (Y705) | 0.51 | < 0.01 | |
| Total STAT3 | 0.99 | > 0.05 |
Note: The data presented in this table is for illustrative purposes only and represents hypothetical, yet expected, outcomes based on the known mechanism of action of this compound. Actual results may vary depending on the cell line, experimental conditions, and other factors.
Conclusion
The Western blot protocol detailed in this application note provides a robust method for investigating the downstream effects of the CBP/p300 bromodomain inhibitor, this compound. By analyzing changes in histone acetylation, p53 acetylation, and STAT3 phosphorylation, researchers can gain valuable insights into the molecular mechanisms underlying the biological activity of this compound. This information is critical for advancing our understanding of epigenetic regulation and for the development of novel therapeutic strategies targeting CBP/p300.
References
- 1. Phosphorylated Forms of STAT1, STAT3 and STAT5 Are Expressed in Proliferating but Not Involuted Infantile Hemangioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p300/CBP‐mediated p53 acetylation is commonly induced by p53‐activating agents and inhibited by MDM2 | The EMBO Journal [link.springer.com]
- 3. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing PF-Cbp1 for Cellular Assays
Welcome to the technical support center for PF-Cbp1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and the highly homologous p300.[1][2][3] Bromodomains are protein modules that recognize acetylated lysine residues, which are key epigenetic marks on histone proteins. By binding to the CBP/p300 bromodomains, this compound prevents these proteins from interacting with acetylated histones, thereby modulating the transcription of target genes.[4] This activity affects various cellular processes, including the expression of key inflammatory genes in macrophages.[1]
Q2: What are the biochemical potencies of this compound?
This compound inhibits the bromodomains of CBP and p300 with IC50 values of 125 nM and 363 nM, respectively, in biochemical assays.[1][2][3] It demonstrates high selectivity, being 139-fold more selective for CBP over the bromodomain-containing protein BRD4 in biochemical assays.[1]
Q3: How should I prepare and store this compound stock solutions?
Proper handling and storage are critical for maintaining the compound's activity.
-
Storage: Store the solid powder at -20°C for up to 4 years and in-solvent solutions at -80°C for up to one year.[2]
-
Reconstitution: Prepare a high-concentration stock solution by dissolving this compound in a suitable solvent like DMSO.[1] For example, a 10 mM stock can be prepared in DMSO.[2] Sonication may be recommended to aid dissolution.[2] It is advisable to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.
Table 1: this compound Properties and Solubility
| Property | Value | Citations |
| Target(s) | CREB-binding protein (CBP), p300 | [1][2][3][5] |
| IC50 (CBP) | 125 nM | [1][2][3] |
| IC50 (p300) | 363 nM | [1][2][3][5] |
| Molecular Weight | 488.6 g/mol (free base) / 525.08 g/mol (HCl salt) | [1][3] |
| Recommended Solvent | DMSO | [1][2] |
| Solubility in DMSO | 20 mg/mL to 100 mg/mL | [1][2][3] |
| Storage (Powder) | -20°C (up to 4 years) | [2][3] |
| Storage (Solvent) | -80°C (up to 1 year) | [2] |
Signaling Pathway and Mechanism of Action
This compound functions by competitively inhibiting the binding of the CBP/p300 bromodomain to acetylated lysine (AcK) residues on histone tails and other proteins. This disrupts the recruitment of the transcriptional machinery to specific gene promoters, leading to a downregulation of gene expression. This mechanism is crucial in pathways like Wnt/β-catenin and inflammatory signaling, where CBP/p300 acts as a critical transcriptional co-activator.[4][6][7]
Caption: Mechanism of this compound action in the nucleus.
Troubleshooting Guide
Q4: I am not observing the expected biological effect in my cellular assay. What should I do?
If this compound is not producing an effect, consider the following factors: concentration, incubation time, and compound integrity.
-
Sub-optimal Concentration: The effective concentration of this compound can vary significantly between cell types and assay endpoints.[2] While a general starting range is 0.1 µM to 1 µM, some studies show effects at concentrations up to 10 µM.[1][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.[2]
-
Insufficient Incubation Time: The time required to observe a downstream effect (e.g., changes in mRNA or protein levels) can vary. A time-course experiment is recommended to identify the optimal incubation period.[2]
-
Inactive Compound: Ensure the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.
-
Cell-Specific Factors: The accessibility of the target and the permeability of the cell membrane can influence the required concentration.[2]
Table 2: Recommended Starting Concentrations for Cellular Assays
| Cell Type / Assay | Recommended Starting Range | Key Considerations | Citations |
| Primary Macrophages (LPS-stimulated) | 3 µM - 10 µM | Used to moderately reduce IL-6, IL-1β, and IFN-β expression. | [1] |
| Primary Cortical Neurons | Not specified | Used to suppress the expression of RGS4. | [3] |
| General Cellular Assays (as a starting point) | 100 nM - 1 µM | This range is based on biochemical potency and is a good starting point to avoid off-target effects. | [5] |
| Dose-Response Curve Generation | 0.1 µM - 10 µM | A broad range is necessary to establish the EC50 and identify potential toxicity at higher concentrations.[1] | [1] |
digraph "Dose_Response_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];A[label="1. Seed cells in a multi-well plate\n(e.g., 96-well)"]; B[label="2. Prepare serial dilutions of this compound\n(e.g., 0.1 µM to 10 µM)"]; C [label="3. Add this compound dilutions and controls\n(Vehicle: DMSO, Positive Control) to cells"]; D [label="4. Incubate for a predetermined time\n(e.g., 24, 48, or 72 hours)"]; E [label="5. Perform assay\n(e.g., Cell Viability, RT-PCR, Western Blot)"]; F [label="6. Analyze data and plot\ndose-response curve"]; G [label="7. Determine optimal working\nconcentration (EC50)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G; }
Caption: Experimental workflow for determining the optimal dose.
Q5: I am observing significant cell death or toxicity. How can I troubleshoot this?
Cellular toxicity can be a concern, especially at higher concentrations.
-
High Concentration: this compound is reported to have no cytotoxicity in macrophages at effective concentrations, but this is cell-type dependent.[1] Using concentrations significantly above 10 µM may lead to off-target effects or general toxicity.[5] Reduce the concentration to the lowest level that still provides a biological effect.
-
Solvent Toxicity: The vehicle (typically DMSO) can be toxic to cells at certain concentrations. Ensure you run a "vehicle-only" control where cells are treated with the same final concentration of DMSO as your highest this compound dose. The final DMSO concentration in the culture medium should ideally be kept below 0.5%.
-
Cell Line Sensitivity: Some cell lines are more sensitive to chemical inhibitors. It is essential to perform a cell viability assay to establish a non-toxic working concentration range for your specific cell line.[8]
Caption: A logical guide for troubleshooting this compound toxicity.
Experimental Protocols
Protocol 1: Determining Optimal Working Concentration via Cell Viability Assay
This protocol describes a general method using a colorimetric (MTT, MTS) or luminescent (CellTiter-Glo) assay to find the cytotoxic concentration 50 (CC50) and establish a safe working range.[8][9]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Dilution: Prepare a 2x working concentration serial dilution of this compound in culture medium. For a final concentration range of 0.1 µM to 20 µM, your 2x plate would range from 0.2 µM to 40 µM. Include a vehicle control (DMSO) and an untreated control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. This will result in a 1x final concentration.
-
Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Read the plate on a microplate reader at the appropriate wavelength (for absorbance) or setting (for luminescence).
-
Analysis: Normalize the results to the vehicle control wells (representing 100% viability) and plot cell viability (%) against the log of the this compound concentration to determine the CC50. Choose a working concentration for your main experiments that is well below the CC50 value.
Protocol 2: Western Blot to Confirm Downstream Effects
This protocol can be used to assess changes in protein levels or post-translational modifications (e.g., histone acetylation) following this compound treatment.
Materials:
-
6-well plates
-
This compound and vehicle (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[10]
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[11]
-
Primary antibodies (e.g., anti-acetylated-Histone H3, anti-target protein, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the optimized concentration of this compound or vehicle for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold lysis buffer to each well.[11] Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate or vortex briefly.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[11] Run the gel and then transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[12] Incubate with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.[11][12]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Imaging: After further washes, apply the ECL substrate and visualize the protein bands using a gel imager or X-ray film.[13] Analyze band intensities relative to the loading control.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Analyze Protein Interactions
This protocol can determine if this compound disrupts the interaction between CBP and a known binding partner.
Materials:
-
Treated cell lysates (prepared as for Western Blot, but preferably with a non-denaturing lysis buffer like Triton X-100 based buffers to preserve protein interactions)[14]
-
IP-grade primary antibody against the protein of interest (the "bait")
-
Protein A/G magnetic or agarose beads[10]
-
Wash buffer (lysis buffer or a milder version)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)
Procedure:
-
Lysate Preparation and Pre-clearing: Prepare cell lysates from this compound-treated and control cells. To reduce non-specific binding, pre-clear the lysate by incubating it with Protein A/G beads for 1 hour at 4°C.[10]
-
Immunoprecipitation: Transfer the pre-cleared supernatant to a new tube. Add the primary "bait" antibody and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate/antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.[15]
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.[10]
-
Elution: Elute the protein complexes from the beads using elution buffer. If using Laemmli buffer, boil the beads for 5 minutes.
-
Analysis by Western Blot: Analyze the eluted samples by Western blotting, probing with an antibody against the suspected interacting protein (the "prey"). A reduced signal for the "prey" protein in the this compound-treated sample compared to the control would suggest that the inhibitor disrupts the interaction.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. CBP-dependent Wnt/β-catenin signaling is crucial in regulation of MDR1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Wnt/β-catenin/CREB binding protein (CBP) signaling reverses pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. youtube.com [youtube.com]
- 14. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
determining optimal incubation time for PF-Cbp1 treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal incubation time for PF-Cbp1 treatment. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For initial experiments, a common starting point is to use a concentration 5 to 10 times higher than the known IC50 or Ki value of the inhibitor. The IC50 of this compound is 125 nM for CREBBP and 363 nM for p300.[1] Therefore, a starting concentration in the range of 0.6 µM to 3.6 µM is advisable. However, the optimal concentration can be cell-type dependent, so a dose-response experiment is recommended.
Q2: How long should I incubate my cells with this compound before observing an effect?
A2: The optimal incubation time is dependent on the specific biological question and the endpoint being measured. For target engagement, a shorter incubation time may be sufficient. In one study, cells were pre-treated with this compound for 30 minutes before stimulation with LPS.[1] For phenotypic responses, such as changes in gene expression or cell viability, longer incubation times ranging from a few hours to several days may be necessary.[2][3] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific assay.
Q3: I am not observing the expected downstream effect of this compound treatment. What are the possible causes?
A3: There are several potential reasons for a lack of effect. See the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include suboptimal inhibitor concentration or incubation time, low target expression in the chosen cell line, or rapid degradation of the compound.
Q4: How can I confirm that this compound is engaging with its target in my cellular model?
A4: Target engagement can be confirmed using several methods. A common approach is to perform a cellular thermal shift assay (CETSA) to assess the binding of this compound to CREBBP/p300. Alternatively, techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to measure the mobility of fluorescently tagged CREBBP/p300 in the presence of the inhibitor.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or weak biological response | Suboptimal concentration of this compound. | Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 10 µM).[1] |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal treatment duration for your endpoint. | |
| Low expression of CREBBP/p300 in the cell line. | Verify the expression levels of CREBBP and p300 in your cell line using Western blot or qPCR. | |
| Compound instability or degradation. | Ensure proper storage and handling of this compound. Use freshly prepared solutions for each experiment. | |
| High cell toxicity or off-target effects | This compound concentration is too high. | Lower the concentration of this compound used in the experiment. Refer to the dose-response curve to find a non-toxic concentration that still elicits the desired effect. |
| Off-target binding. | While this compound is selective, consider potential off-target effects, especially on other bromodomain-containing proteins like BRD4.[1] If suspected, use a secondary, structurally distinct CBP/p300 inhibitor to confirm the phenotype. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage number, confluency, and media composition between experiments. |
| Inconsistent this compound preparation. | Prepare fresh dilutions of this compound from a concentrated stock for each experiment to ensure consistent potency. |
Experimental Protocols
Dose-Response Experiment for Determining Optimal Concentration
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not lead to overgrowth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours), based on the expected timeline of the biological effect.
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Assay Readout: Perform the desired assay to measure the endpoint (e.g., cell viability assay, reporter gene assay, or analysis of target gene expression by qPCR).
-
Data Analysis: Plot the assay readout against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Time-Course Experiment for Determining Optimal Incubation Time
This protocol helps to identify the optimal duration of this compound treatment.
-
Cell Seeding: Plate cells in multiple plates or wells to allow for different incubation time points.
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (determined from the dose-response experiment).
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Incubation: Incubate the cells for a range of time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Sample Collection: At each time point, harvest the cells or collect the supernatant for analysis.
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Assay Readout: Perform the desired assay to measure the endpoint of interest.
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Data Analysis: Plot the assay readout against the incubation time to determine the point at which the maximal effect is observed.
Visualizations
Caption: Workflow for this compound optimization.
References
- 1. Chiba University Researchers Develop Low-Cost Cell-Based Assay to Detect Chemical-Induced Epigenetic Changes [biopharmatrend.com]
- 2. JCI - Cancer epigenetics drug discovery and development: the challenge of hitting the mark [jci.org]
- 3. Cellular analysis of the action of epigenetic drugs and probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
potential off-target effects of PF-Cbp1 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-Cbp1 in their experiments. This resource addresses potential off-target effects, particularly at high concentrations, and provides detailed experimental protocols to investigate these phenomena.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes at high concentrations of this compound (>1 µM) that do not seem to be solely related to Cbp/p300 inhibition. What could be the cause?
A1: While this compound is a selective inhibitor of the CREB-binding protein (Cbp) and p300 bromodomains, high concentrations can lead to off-target effects. The primary off-targets within the bromodomain family are known, but at elevated concentrations, other cellular proteins, including kinases, could be affected. It is crucial to experimentally verify the on-target engagement and investigate potential off-target interactions in your specific cellular model. We recommend performing a dose-response experiment and utilizing the protocols outlined in this guide to assess the selectivity of this compound in your system.
Q2: What are the known on- and off-targets of this compound within the bromodomain family?
A2: this compound is a potent inhibitor of the Cbp and p300 bromodomains. A BROMOscan® assay screened this compound against a panel of 19 bromodomains, revealing high selectivity for Cbp/p300 at concentrations below 1 µM.[1] However, at higher concentrations, interactions with other bromodomains can occur. The following table summarizes the known inhibitory activities of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against a Panel of Bromodomains
| Target Bromodomain | IC50 (nM) |
| On-Targets | |
| CREBBP (Cbp) | 125[2] |
| EP300 (p300) | 363[1][2] |
| Off-Targets | |
| BRD2-1 | 1,240[1] |
| BRD3-1 | 1,380[1] |
| BRD4-1 | 1,540[1] |
| BRDT-1 | 2,440[1] |
| TAF1-2 | 3,390[1] |
| BRD3-2 | 4,220[1] |
| TAF1L-2 | 7,290[1] |
| BRD4-2 | 9,750[1] |
| BRD4 | Kd > 20,000[1] |
Q3: Could this compound be inhibiting protein kinases at high concentrations?
A3: While a comprehensive kinome-wide screen for this compound is not publicly available, it is a possibility that at high concentrations (>10 µM), off-target kinase inhibition could occur. For example, a kinome scan of a structurally distinct p300/CBP inhibitor, CCS1477, showed no significant activity against a panel of 97 kinases at a concentration of 10 µM.[3] However, due to differences in chemical structure, this does not rule out the possibility for this compound. If you suspect off-target kinase activity is responsible for an observed phenotype, we strongly recommend performing a broad in vitro kinase screen.
Q4: How can I experimentally verify that this compound is engaging its intended targets (Cbp/p300) in my cells?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular context. This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of Cbp or p300 in the presence of this compound indicates direct binding. A detailed protocol for CETSA is provided below.
Q5: How can I assess the functional consequence of Cbp/p300 inhibition by this compound in my experiments?
A5: Cbp and p300 are histone acetyltransferases (HATs). A common method to assess their functional inhibition is to measure the levels of specific histone acetylation marks by Western blotting. A decrease in acetylation of histone H3 at lysine 27 (H3K27ac) or histone H3 at lysine 56 (H3K56ac) is indicative of Cbp/p300 inhibition. A detailed protocol for Western blotting of histone modifications is provided below.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Recommended)
This protocol outlines a general method for assessing the selectivity of this compound against a broad panel of protein kinases. Commercial services like KINOMEscan™ or radiometric-based panels are recommended for a comprehensive screen.
Assay Principle: The assay measures the ability of this compound to compete with an immobilized ligand for the ATP-binding site of a large panel of kinases. The amount of kinase captured on a solid support is quantified by qPCR.
General Procedure:
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Compound Submission: Provide a stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).
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Screening Concentration: Select a high concentration for the initial screen (e.g., 10 µM) to identify potential off-targets.
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Assay Performance: The service provider will perform the competitive binding assay against their kinase panel.
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Data Analysis: Results are typically provided as percent of control, where a lower percentage indicates stronger binding of this compound to the kinase.
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Follow-up: For any significant "hits," it is recommended to determine the dissociation constant (Kd) or IC50 value in a dose-response experiment.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform a CETSA experiment to verify the engagement of this compound with Cbp and p300 in intact cells.
Materials:
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Cell line of interest
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This compound
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DMSO (vehicle control)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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Antibodies against Cbp and p300 for Western blotting
Methodology:
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Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) and incubate for a specified time (e.g., 1 hour) at 37°C.
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Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS.
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Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
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Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
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Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
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Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein levels of Cbp and p300 by Western blotting.
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Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Protocol 3: Western Blotting for Histone Acetylation
This protocol details the procedure for analyzing changes in histone acetylation levels following treatment with this compound.
Materials:
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Cell line of interest
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This compound
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DMSO (vehicle control)
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Histone extraction buffer
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0.4 N H₂SO₄
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Trichloroacetic acid (TCA)
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Acetone
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Laemmli sample buffer
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SDS-PAGE gels (15%)
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PVDF or nitrocellulose membrane
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Blocking buffer (5% BSA or non-fat milk in TBST)
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Primary antibodies: anti-acetyl-H3K27, anti-acetyl-H3K56, anti-total Histone H3
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HRP-conjugated secondary antibody
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ECL substrate
Methodology:
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Cell Treatment: Treat cells with a dose-range of this compound or vehicle (DMSO) for the desired time.
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Histone Extraction:
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Lyse the cells and isolate the nuclear fraction.
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Extract histones from the nuclear pellet using 0.4 N H₂SO₄.
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Precipitate the histones with TCA and wash with acetone.
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Resuspend the histone pellet in water.
-
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Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
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SDS-PAGE and Transfer:
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Prepare protein samples by mixing equal amounts of histone extract with Laemmli sample buffer and boil.
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Separate the proteins on a 15% SDS-PAGE gel.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
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Block the membrane with blocking buffer for 1 hour.
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Incubate the membrane with primary antibodies against acetylated and total histones overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
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Visualize the protein bands using an ECL substrate.
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Quantify the band intensities and normalize the acetylated histone levels to the total histone H3 levels.
-
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
Technical Support Center: Mitigating PF-Cbp1 Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during long-term experiments with PF-Cbp1, a selective inhibitor of the bromodomains of CREBBP (CBP) and EP300 (p300).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the bromodomains of the paralogous transcriptional co-activators CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300). By binding to these bromodomains, this compound prevents their interaction with acetylated lysine residues on histones and other proteins. This disrupts the recruitment of the transcriptional machinery to specific gene loci, leading to the downregulation of key oncogenes such as MYC and IRF4. The subsequent suppression of these pro-proliferative and anti-apoptotic genes can induce cell cycle arrest and apoptosis, which is the basis of its anti-cancer activity and a potential source of cytotoxicity in long-term experiments[1].
Q2: Why am I observing significant cytotoxicity with this compound in my long-term experiments, even though it's reported to have low toxicity?
A2: While this compound is reported to have low cytotoxicity in short-term assays (e.g., up to 72 hours) in certain cell types like macrophages[2][3], long-term exposure can lead to cumulative effects and significant cell death. This can be due to several factors:
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On-target effects: Continuous inhibition of CREBBP/EP300, which are crucial for the expression of genes involved in cell survival, proliferation, and DNA repair, can eventually lead to apoptosis[1].
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Cell-type dependency: The reliance of a particular cell line on CREBBP/EP300-mediated transcription for survival will dictate its sensitivity to this compound.
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Off-target effects: At higher concentrations or with prolonged exposure, this compound may inhibit other cellular targets, contributing to toxicity[4][5].
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Experimental conditions: Factors such as cell density, frequency of media changes, and the stability of the compound in culture media can all influence the observed cytotoxicity over time[6].
Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
A3: The ideal concentration for long-term studies should be sublethal while still engaging the target. A systematic approach is recommended:
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Perform a short-term dose-response curve: First, determine the IC50 (the concentration that inhibits 50% of the biological activity, e.g., proliferation) in a standard 48-72 hour assay.
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Conduct a long-term dose-response study: Test a range of concentrations below the short-term IC50 (e.g., IC10, IC20, IC30, and IC40) over the full duration of your planned experiment (e.g., 7-14 days).
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Monitor viability and target engagement: Assess cell viability at regular intervals throughout the long-term experiment using a gentle viability assay. Concurrently, you should confirm on-target activity at these lower concentrations by measuring the expression of known downstream targets of CREBBP/EP300, such as MYC[1]. The optimal concentration will be the highest that maintains a stable, partially inhibited cell population without causing a collapse of the culture, while still showing the desired molecular effect.
Q4: What are some practical strategies to reduce this compound cytotoxicity in my cell cultures?
A4: Several strategies can be employed to maintain cell health during prolonged exposure to this compound:
-
Intermittent Dosing or "Drug Holidays": Instead of continuous exposure, consider a dosing schedule that includes periods without the inhibitor. This can allow cells to recover from the cellular stress and reduce cumulative toxicity. For example, a schedule of 4 days on, 3 days off could be tested.
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Lower, More Frequent Dosing with Media Changes: Replenishing the media and inhibitor more frequently at a lower concentration can help maintain a more stable concentration of the compound and prevent the accumulation of toxic metabolites, while minimizing the initial shock of a high dose.
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Optimize Cell Seeding Density: Ensure that cells are seeded at a consistent and optimal density. Low cell density can make cultures more susceptible to compound toxicity.
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Control for Solvent Toxicity: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is as low as possible (ideally below 0.1%) and is consistent across all experimental conditions. Always include a vehicle-only control (cells treated with the same concentration of DMSO) in your experiments[6].
-
Use Freshly Prepared Solutions: Small molecule inhibitors can degrade over time in solution. It is best practice to prepare fresh stock solutions and working dilutions for each experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Excessive and rapid cell death, even at low concentrations. | • High sensitivity of the cell line to CREBBP/EP300 inhibition. • Incorrect calculation of inhibitor concentration. • Compound precipitation in media. | • Perform a detailed dose-response curve starting from very low (nanomolar) concentrations. • Double-check all calculations and dilutions. • Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider alternative solvents or lower the final concentration. |
| High variability in cytotoxicity between experiments. | • Inconsistent cell seeding density. • Use of degraded inhibitor solutions. • Variation in solvent concentration. | • Standardize cell seeding protocols. • Prepare fresh inhibitor solutions for each experiment. • Ensure the final solvent concentration is consistent across all wells and plates. |
| Cytotoxicity observed only after several days of culture. | • Cumulative on-target toxicity. • Gradual degradation of the inhibitor into a more toxic compound. • Depletion of essential nutrients in the media exacerbated by inhibitor stress. | • Implement intermittent dosing or "drug holidays". • Increase the frequency of media changes with fresh inhibitor. • Assess the stability of this compound in your culture medium over the time course of the experiment using analytical methods like HPLC-MS. |
| Phenotype is inconsistent with known on-target effects. | • Off-target effects of this compound. | • Use the lowest effective concentration that still engages the target. • Test the inhibitor in a cell line that does not express CREBBP/EP300 (if available) to see if the toxic effects persist. • Use a structurally different CREBBP/EP300 inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
Quantitative Data Summary
| Inhibitor | Target(s) | In Vitro IC50 | Recommended Cellular Concentration Range | Notes |
| This compound | CREBBP, EP300 | CREBBP: 125 nM p300: 363 nM[2][3] | 100 nM - 1 µM[7] | High selectivity over BRD4. Cytotoxicity is cell-type and time-dependent. |
| SGC-CBP30 | CREBBP, p300 | CREBBP: 21 - 69 nM p300: 38 nM[8] | 0.5 µM - 5 µM | A structurally similar CREBBP/p300 bromodomain inhibitor. |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (e.g., 10-Day Experiment)
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density for long-term growth. Allow cells to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
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Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation and Media Changes: Incubate the plate for the 10-day period. At regular intervals (e.g., every 2-3 days), carefully remove a portion of the medium and replace it with fresh medium containing the appropriate concentration of this compound or vehicle.
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Viability Assessment: At various time points (e.g., days 3, 7, and 10), assess cell viability using a suitable assay such as the Alamar Blue (Resazurin) assay, which is non-destructive and allows for longitudinal monitoring[9], or an endpoint assay like the MTT or CellTiter-Glo® assay on parallel plates.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells at each time point. Plot the dose-response curves for each day to observe the change in cytotoxicity over time.
Protocol 2: Colony Formation Assay
The colony formation assay is a valuable tool for assessing the long-term impact of a compound on cell survival and proliferation[10].
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. Allow the cells to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium with the inhibitor should be replaced every 3-4 days.
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Fixing and Staining: After the incubation period, wash the colonies with PBS, fix them with a solution like methanol or 4% paraformaldehyde, and then stain with a solution such as 0.5% crystal violet.
-
Colony Counting: Wash the plates to remove excess stain and allow them to dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that in the vehicle-treated control wells.
Visualizations
Signaling Pathway of this compound Induced Apoptosis
References
- 1. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. stemcell.com [stemcell.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Cellular analysis of the action of epigenetic drugs and probes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating PF-Cbp1 Experiments: A Guide to Appropriate Negative Controls
This technical support guide provides researchers, scientists, and drug development professionals with essential information on selecting and utilizing appropriate negative controls for experiments involving PF-Cbp1, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical probe that selectively inhibits the bromodomains of two closely related transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (p300).[1][2][3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene expression. By binding to the bromodomains of CBP and p300, this compound prevents their recruitment to chromatin and subsequent activation of target genes.
Q2: Why is a negative control crucial when using this compound?
As with any chemical inhibitor, it is essential to distinguish the on-target effects (due to inhibition of CBP/p300) from any potential off-target or non-specific effects. A proper negative control helps to ensure that the observed biological phenotype is a direct consequence of CBP/p300 bromodomain inhibition and not due to other interactions of the compound with the cellular machinery.
Q3: What are the recommended negative controls for this compound experiments?
The ideal negative control for a chemical probe is a structurally highly similar but biologically inactive compound. For this compound, a compound referred to as ISOX-INACT has been used as an inactive control in some studies.[1] This compound is structurally related to this compound but does not engage the CBP/p300 bromodomains.
Alternatively, genetic approaches can serve as excellent orthogonal controls:
-
siRNA or shRNA knockdown of CBP and p300: Reducing the cellular levels of CBP and p300 should phenocopy the effects of this compound if the observed phenotype is on-target.
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CRISPR/Cas9-mediated knockout or mutation of CBP/p300: Genetically ablating the CBP and p300 genes or mutating the bromodomain to prevent this compound binding provides the most definitive evidence for on-target activity.
Q4: What are the known cellular targets and IC50 values for this compound?
The primary targets of this compound are the bromodomains of CBP and p300. It also shows activity against other bromodomain-containing proteins at higher concentrations.
| Target | IC50 (nM) |
| CREBBP (CBP) | 125 |
| EP300 (p300) | 363 |
Data compiled from multiple sources.[1][2][3]
It is important to note that while this compound is highly selective for CBP/p300 over many other bromodomains, such as those of the BET family (e.g., BRD4), careful dose-response experiments are recommended to minimize the risk of off-target effects.[3]
Experimental Protocols
Validating a Negative Control for a this compound Experiment
This protocol outlines a general workflow for validating a negative control, such as ISOX-INACT, in a cellular experiment.
1. Objective: To confirm that the inactive control (ISOX-INACT) does not elicit the same biological effect as this compound.
2. Materials:
- This compound
- Inactive control (e.g., ISOX-INACT)
- Cell line of interest
- Appropriate cell culture reagents
- Assay-specific reagents (e.g., for qPCR, Western blot, or a phenotypic assay)
3. Procedure:
Diagrams
Caption: Workflow for selecting and validating a negative control in this compound experiments.
References
interpreting unexpected results in PF-Cbp1 treated cells
Welcome to the technical support center for PF-Cbp1, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor that targets the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1] By binding to these bromodomains, this compound prevents CBP and p300 from recognizing and binding to acetylated lysine residues on histones and other proteins. This disrupts the recruitment of the transcriptional machinery to specific gene loci, thereby modulating the expression of target genes.
Q2: What are the known downstream effects of this compound treatment?
A2: The downstream effects of this compound are context-dependent and vary across different cell types and signaling pathways. Known effects include the modulation of key inflammatory genes in macrophages and the downregulation of oncogenic transcription programs driven by factors such as MYC and Androgen Receptor (AR).[2][3] For instance, in certain cancer cell lines, this compound treatment has been shown to decrease H3K27ac levels at AR-binding sites and downregulate an AR-dependent gene signature.[2]
Q3: Does this compound inhibit the histone acetyltransferase (HAT) activity of CBP/p300?
A3: No, this compound is a bromodomain inhibitor, not a HAT inhibitor. It prevents the "reading" of acetylated lysines by the bromodomain, thereby disrupting the localization and protein-protein interactions of CBP/p300. However, it does not directly inhibit the enzymatic HAT activity of these proteins. This is a critical distinction when interpreting experimental outcomes.
Q4: What is a suitable starting concentration for this compound in cell-based assays?
A4: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. It is recommended to perform a dose-response experiment starting from a broad range (e.g., 0.1 µM to 10 µM) to determine the effective concentration for your experimental system.[4]
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is crucial to use anhydrous, high-purity DMSO. For storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific unexpected results you might encounter during your experiments with this compound.
Unexpected Result 1: No change in the expression of my target gene.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Insufficient Concentration | Perform a dose-response curve to identify the optimal concentration. | Dose-Response Experiment: Seed cells at the desired density. The following day, treat cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) for the desired time point. Include a DMSO vehicle control. Harvest cells and analyze target gene expression by RT-qPCR. |
| Incorrect Timepoint | Conduct a time-course experiment to determine the optimal treatment duration. | Time-Course Experiment: Treat cells with the determined optimal concentration of this compound. Harvest cells at various time points (e.g., 6, 12, 24, 48 hours). Analyze target gene expression by RT-qPCR. |
| Target gene is not regulated by CBP/p300 bromodomain activity in your cell type. | Validate the role of CBP/p300 in regulating your target gene. | siRNA Knockdown: Transfect cells with siRNA targeting CREBBP and EP300. As a control, use a non-targeting siRNA. After 48-72 hours, assess the expression of your target gene by RT-qPCR. A similar effect to this compound treatment would suggest on-target activity. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. | Fresh Stock Preparation: Dissolve this compound powder in anhydrous DMSO to the desired stock concentration immediately before use. |
Unexpected Result 2: I observe an increase in the expression of some genes.
| Possible Cause | Interpretation & Next Steps |
| Indirect Effects | Inhibition of CBP/p300 at certain loci can lead to the derepression of genes that are negatively regulated by CBP/p300-associated complexes. This is a plausible biological outcome. Further investigation into the regulatory mechanisms of the upregulated genes is warranted. |
| Off-Target Effects | While this compound is selective, high concentrations can lead to off-target effects.[4] Consider if the observed phenotype is consistent at lower, more specific concentrations. |
| Cellular Stress Response | Treatment with any small molecule can induce a cellular stress response, leading to the upregulation of stress-related genes. Include appropriate controls, such as treating cells with an inactive analog of this compound if available. |
Unexpected Result 3: I see a phenotype (e.g., cell death, differentiation) that is stronger or different than expected.
| Possible Cause | Troubleshooting & Validation |
| High Compound Concentration | High concentrations of this compound may lead to off-target effects or general cellular toxicity. It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line. |
| Context-Specific Biology | The function of CBP/p300 is highly context-dependent. The observed phenotype may be a genuine on-target effect that is specific to your cellular model. To confirm this, use a secondary validation method, such as siRNA-mediated knockdown of CREBBP and EP300, to see if it phenocopies the effect of this compound. |
| Complex Biological Mechanisms | CBP/p300 are large scaffold proteins with multiple domains and interaction partners. Inhibiting the bromodomain might have unforeseen consequences on other protein complexes and signaling pathways. |
Data Presentation
Table 1: Summary of this compound Activity
| Parameter | Value | Reference |
| Target | CREBBP and p300 bromodomains | [1] |
| IC50 (CREBBP) | 125 nM | [1] |
| IC50 (p300) | 363 nM | [1] |
| Selectivity over BRD4 | >100-fold | [1] |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: PF-Cbp1 Dose-Response Curve Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing a dose-response curve for PF-Cbp1, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective small molecule inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1][2] By binding to the bromodomains, this compound prevents the recognition of acetylated lysine residues on histones and other proteins, thereby disrupting the recruitment of the CBP/p300 complex to chromatin. This leads to the downregulation of target gene expression, including key oncogenes like c-Myc.[1][3]
Q2: Which signaling pathways are affected by this compound?
A2: CBP and p300 are crucial co-activators in numerous signaling pathways essential for cell proliferation, differentiation, and apoptosis. Therefore, this compound can modulate pathways such as:
-
Wnt/β-catenin signaling: CBP/p300 acts as a co-activator for β-catenin/TCF-mediated transcription.[4]
-
NF-κB signaling: CBP/p300 enhances the transcriptional activity of NF-κB.
-
p53 signaling: p300/CBP can acetylate p53, modulating its stability and activity.
-
Androgen Receptor (AR) signaling: CBP/p300 are co-activators for the AR, and their inhibition can downregulate AR and AR-target genes.[1][5]
Q3: What type of cellular assay is suitable for generating a this compound dose-response curve?
A3: A variety of cell-based assays can be used, depending on the biological question. Common approaches include:
-
Cell Viability/Proliferation Assays: Assays like MTT, resazurin, or ATP-based assays (e.g., CellTiter-Glo®) are suitable for assessing the anti-proliferative effects of this compound.[1]
-
Reporter Gene Assays: A luciferase or fluorescent reporter under the control of a promoter regulated by a CBP/p300-dependent transcription factor (e.g., a c-Myc or AR-responsive element) can be used to measure the direct inhibitory effect of this compound on transcriptional activity.
-
Gene Expression Analysis: Quantitative PCR (qPCR) or Western blotting can be used to measure the dose-dependent downregulation of specific CBP/p300 target genes (e.g., MYC, CCND1, PSA) or the levels of histone acetylation (e.g., H3K27ac).[5][6]
Q4: What is a typical IC50 value for this compound?
A4: The IC50 value for this compound can vary depending on the cell line and assay conditions. Published data indicates IC50 values in the nanomolar range for the inhibition of CBP and p300 bromodomains. For instance, in biochemical assays, the IC50 for CREBBP is approximately 125 nM and for p300 is 363 nM. Cellular potency can be influenced by factors like cell permeability and the specific cellular context.
Troubleshooting Guides
Problem 1: My dose-response curve is flat or shows a very weak response.
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | Verify the purity and integrity of your this compound stock.Prepare fresh dilutions from a new stock solution for each experiment. |
| Incorrect Concentration Range | Broaden the range of concentrations tested, spanning several orders of magnitude (e.g., from picomolar to micromolar).Ensure the concentrations tested bracket the expected IC50 value. |
| Assay Insensitivity | Confirm that your chosen cell line expresses CBP/p300 and the target of interest (e.g., c-Myc).Consider using a more sensitive assay endpoint. For example, a direct measure of target gene expression (qPCR) may be more sensitive than a cell viability assay. |
| Cellular Resistance | Some cell lines may have intrinsic resistance mechanisms. Consider testing different cell lines known to be sensitive to CBP/p300 inhibition. |
Problem 2: I'm observing high background signal in my assay.
| Possible Cause | Troubleshooting Steps |
| Reagent Contamination | Use fresh, high-quality reagents and sterile techniques.If using a luminescence-based assay, be mindful of potential light leakage between wells of the microplate. |
| Plate Autofluorescence/Autoluminescence | For luminescence assays, use opaque, white-walled plates to maximize signal and minimize crosstalk.[7]For fluorescence assays, use black-walled plates to reduce background.[7]"Dark adapt" plates by incubating them in the dark before reading to reduce phosphorescence.[8] |
| Non-specific Compound Effects | Include appropriate vehicle controls (e.g., DMSO) to determine the baseline signal.Ensure the final DMSO concentration is consistent across all wells and is not causing cellular toxicity. |
Problem 3: There is high variability between my replicate wells.
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated.Use a multichannel pipette for adding reagents to minimize timing differences between wells.For serial dilutions, ensure thorough mixing at each step. |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating.Gently swirl the plate after seeding to ensure an even distribution of cells.Avoid using the outer wells of the plate, which are more prone to evaporation ("edge effects").[9] |
| Inconsistent Incubation Times | Stagger the addition of reagents if there is a significant delay between the first and last wells.Use an automated liquid handler for precise timing. |
Problem 4: The IC50 value for this compound shifts between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Reagent Variability | Use the same lot of reagents (e.g., serum, media, assay kits) for a set of comparable experiments.Prepare fresh compound dilutions for each experiment. |
| Changes in Experimental Conditions | Maintain consistent incubation times, temperatures, and CO2 levels.Ensure consistent cell seeding densities. |
Experimental Protocols
Detailed Protocol: this compound Dose-Response Assay using a Luciferase Reporter System
This protocol describes a method to determine the IC50 of this compound by measuring its effect on the transcriptional activity of a CBP/p300-dependent pathway using a luciferase reporter assay.
Materials:
-
Cell line expressing a luciferase reporter driven by a CBP/p300-responsive promoter (e.g., a cell line with a stably integrated c-Myc responsive element driving firefly luciferase)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)
-
White, opaque, 96-well cell culture plates[7]
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cell suspension to the desired concentration (e.g., 5,000 - 10,000 cells per well) in pre-warmed cell culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24-72 hours).
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Incubate for a short period (e.g., 2-5 minutes) at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all readings.
-
Normalize the data by setting the average signal from the vehicle-treated wells as 100% activity and the background as 0%.
-
Plot the normalized response (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50, Hill slope, and the top and bottom plateaus of the curve.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a c-Myc Luciferase Reporter Assay
| This compound Conc. (nM) | Log(Conc.) | Normalized Response (%) |
| 0.1 | -1.00 | 98.5 |
| 1 | 0.00 | 95.2 |
| 10 | 1.00 | 85.1 |
| 30 | 1.48 | 65.3 |
| 100 | 2.00 | 48.7 |
| 300 | 2.48 | 25.4 |
| 1000 | 3.00 | 10.2 |
| 3000 | 3.48 | 5.1 |
| 10000 | 4.00 | 2.3 |
Table 2: Summary of this compound Dose-Response Parameters in Different Cancer Cell Lines
| Cell Line | Assay Type | IC50 (nM) | Hill Slope | R² |
| MCF-7 (Breast Cancer) | Cell Viability (72h) | 250 | -1.2 | 0.992 |
| 22Rv1 (Prostate Cancer) | AR-Luciferase Reporter (48h) | 95 | -1.5 | 0.995 |
| MV-4-11 (Leukemia) | c-Myc qPCR (24h) | 50 | -1.8 | 0.998 |
Mandatory Visualizations
References
- 1. cellcentric.com [cellcentric.com]
- 2. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Transcriptional Coactivator Cbp Interacts with β-Catenin to Activate Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellcentric.com [cellcentric.com]
- 6. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
avoiding PF-Cbp1 degradation during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of the small molecule inhibitor PF-Cbp1 to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term stability, the powdered form of this compound should be stored at -20°C, where it can be stable for up to three years.[1] Once dissolved in a solvent, such as DMSO, the stock solution should be stored at -80°C and is typically stable for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q2: My this compound solution appears cloudy. What could be the cause?
A2: Cloudiness in your this compound solution often indicates precipitation, which can be due to several factors including poor solubility in the chosen solvent or buffer, or the use of a solvent that has absorbed moisture.[2] For instance, DMSO is hygroscopic and moisture can reduce the solubility of the compound.[2] Ensure you are using fresh, anhydrous DMSO for preparing your stock solutions. If precipitation occurs upon dilution into an aqueous buffer, the final concentration may be too high for its solubility in that medium.
Q3: I am observing a decrease in the inhibitory activity of this compound in my experiments. Could it be due to degradation?
A3: A loss of inhibitory activity is a strong indicator of chemical degradation.[3] Degradation can be caused by improper storage conditions, exposure to light, or instability in the assay buffer. To confirm degradation, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your this compound stock.[3]
Q4: How can I check if my this compound stock solution has degraded?
A4: The most reliable method to assess the integrity of your this compound stock is by using a stability-indicating analytical method, such as HPLC.[4][5] This technique can separate the intact this compound from any potential degradation products. A decrease in the area of the peak corresponding to this compound and the appearance of new peaks would confirm degradation.[3]
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent, with a solubility of up to 100 mg/mL.[2] It is also soluble in ethanol.[6] When preparing solutions, sonication may be recommended to aid dissolution.[1]
Troubleshooting Guides
Issue: Loss of this compound Activity in an Assay
If you are experiencing a significant loss of this compound's inhibitory effect, follow these troubleshooting steps:
-
Verify Stock Solution Integrity:
-
Action: Thaw a fresh, unused aliquot of your this compound stock solution.
-
Rationale: Repeated freeze-thaw cycles can lead to degradation. Using a fresh aliquot helps to rule out this possibility.
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Next Step: If the fresh aliquot is also inactive, proceed to the next step. If it is active, discard the old working stock and use fresh aliquots for future experiments.
-
-
Assess Purity via HPLC:
-
Action: Analyze your stock solution using a stability-indicating HPLC method.
-
Rationale: This will definitively determine if the compound has degraded.
-
Next Step: If degradation is confirmed, synthesize or purchase a new batch of this compound. If the compound is pure, the issue may lie with the experimental conditions.
-
-
Evaluate Stability in Assay Buffer:
-
Action: Incubate this compound in your assay buffer for the duration of your experiment. Analyze the sample by HPLC at different time points.
-
Rationale: Components of your assay buffer (e.g., pH, presence of certain ions) might be promoting the degradation of this compound.
-
Next Step: If degradation is observed, consider modifying your buffer composition or reducing the incubation time.
-
Issue: this compound Precipitation in Aqueous Buffer
If you observe precipitation when diluting your this compound stock solution into an aqueous buffer, consider the following:
-
Lower the Final Concentration:
-
Action: Reduce the final concentration of this compound in your assay.
-
Rationale: The concentration may be exceeding the solubility limit of this compound in the aqueous buffer.
-
-
Modify the Dilution Method:
-
Action: Instead of a single dilution, perform serial dilutions. Ensure thorough mixing after each step.
-
Rationale: This can help to avoid localized high concentrations that can lead to precipitation.
-
-
Adjust Buffer Composition:
-
Action: If compatible with your assay, consider adding a small amount of a solubilizing agent, such as a non-ionic surfactant, to your buffer.
-
Rationale: Solubilizing agents can help to keep hydrophobic compounds like this compound in solution.
-
Data Presentation
Table 1: Storage and Solubility of this compound
| Parameter | Condition | Duration/Concentration | Reference |
| Storage (Powder) | -20°C | Up to 3 years | [1] |
| Storage (in Solvent) | -80°C | Up to 1 year | [1] |
| Solubility in DMSO | Room Temperature | Up to 100 mg/mL | [2] |
| Solubility in Ethanol | Room Temperature | Soluble | [6] |
Experimental Protocols
Protocol: Assessing this compound Stability using HPLC
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.
Objective: To separate and quantify intact this compound from potential degradation products.
Materials:
-
This compound stock solution (in DMSO)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions (starting point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength based on this compound's UV absorbance spectrum.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-31 min: 90-10% B (linear gradient)
-
31-35 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dilute the this compound stock solution to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase composition (90% A, 10% B).
-
-
Analysis:
-
Inject a blank (diluent) to establish the baseline.
-
Inject the this compound sample and record the chromatogram.
-
Identify the peak corresponding to intact this compound.
-
-
Forced Degradation Studies (for method validation):
-
To ensure the method is "stability-indicating," perform forced degradation studies by subjecting this compound to stress conditions (e.g., acid, base, oxidation, heat, light).
-
Analyze the stressed samples by HPLC to confirm that the degradation products are well-separated from the parent peak.
-
Visualizations
Caption: Workflow for troubleshooting suspected this compound degradation.
Caption: Decision tree for proper handling and storage of this compound.
References
Validation & Comparative
A Comparative Guide to Validating PF-Cbp1 Inhibitory Activity on CBP/p300
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-Cbp1 with other known CBP/p300 inhibitors, supported by experimental data and detailed protocols. The information is intended to assist researchers in validating the inhibitory activity of this compound and similar compounds against the paralogous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.
Biochemical Inhibitory Activity: A Comparative Analysis
The inhibitory potency of this compound against the bromodomains of CBP and p300 has been determined and compared with other widely used inhibitors in biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an inhibitor.
| Inhibitor | Target | IC50 (nM) |
| This compound | CBP | 125 |
| p300 | 363 | |
| A-485 | CBP | 2.6 |
| p300 | 9.8 | |
| C646 | p300 | ~400 (Ki) |
| SGC-CBP30 | CBP | 21-69 |
| p300 | 38 |
Cellular Activity: Impact on Histone Acetylation
The cellular activity of CBP/p300 inhibitors is often assessed by their ability to reduce the acetylation of histone H3 at lysine 27 (H3K27ac), a key epigenetic mark regulated by CBP/p300.
| Inhibitor | Cellular Effect | Assay |
| This compound | Reduces expression of inflammatory genes (e.g., IL-6, IL-1β) in macrophages. | RT-PCR |
| A-485 | Dose-dependent decrease of H3K27Ac in various cancer cell lines. | Western Blot, High-Content Microscopy |
| C646 | Inhibition of histone acetylation in cellular assays. | Western Blot |
| SGC-CBP30 | Reduces IL-17A secretion in Th17 cells, demonstrating anti-inflammatory effects. | ELISA |
Key Signaling Pathway: NF-κB
CBP/p300 act as crucial co-activators in the NF-κB signaling pathway, which is central to inflammation, immunity, and cell survival. Inhibitors of CBP/p300 can modulate the transcriptional activity of NF-κB.
Caption: NF-κB signaling pathway and the role of CBP/p300.
Experimental Workflow for Inhibitor Validation
A typical workflow for validating a novel CBP/p300 inhibitor like this compound involves a multi-step process from initial biochemical screening to cellular and functional assays.
Caption: A generalized workflow for CBP/p300 inhibitor validation.
Experimental Protocols
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Biochemical IC50 Determination
This protocol outlines a method to determine the IC50 of an inhibitor against CBP/p300 HAT activity.
Materials:
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Recombinant human CBP or p300 enzyme
-
Biotinylated histone H3 peptide substrate
-
Acetyl-Coenzyme A (Ac-CoA)
-
AlphaLISA anti-acetylated histone antibody Acceptor beads
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Streptavidin-coated Donor beads
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AlphaLISA buffer
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Test inhibitor (e.g., this compound)
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in AlphaLISA buffer.
-
In a 384-well plate, add the diluted inhibitor, recombinant CBP/p300 enzyme, and the biotinylated histone H3 peptide substrate.
-
Initiate the enzymatic reaction by adding Ac-CoA.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and add the AlphaLISA Acceptor beads. Incubate for 1 hour at room temperature in the dark.
-
Add the Streptavidin Donor beads and incubate for another hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values by plotting the AlphaLISA signal against the inhibitor concentration.
NanoBRET™ (Bioluminescence Resonance Energy Transfer) for Cellular Target Engagement
This protocol is for measuring the engagement of an inhibitor with CBP/p300 in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-CBP or NanoLuc®-p300 fusion protein
-
NanoBRET™ tracer that binds to the CBP/p300 bromodomain
-
Opti-MEM® I Reduced Serum Medium
-
Test inhibitor (e.g., this compound)
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well cell culture plates
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-CBP or NanoLuc®-p300 expression vector and seed them into a 96-well plate.
-
After 24 hours, replace the medium with Opti-MEM® containing the NanoBRET™ tracer.
-
Add the test inhibitor at various concentrations to the wells.
-
Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.
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Add the NanoBRET™ Nano-Glo® Substrate to all wells.
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Read the plate within 10 minutes, measuring both the donor (460 nm) and acceptor (618 nm) emission signals.
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Calculate the NanoBRET™ ratio (acceptor signal/donor signal) and determine the IC50 for target engagement.
Western Blot for H3K27 Acetylation
This protocol details the detection of changes in H3K27ac levels in cells treated with a CBP/p300 inhibitor.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Test inhibitor (e.g., this compound)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
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SDS-PAGE gels (e.g., 15% acrylamide)
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies: anti-H3K27ac and anti-total Histone H3 (loading control)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells and treat with the test inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27ac antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K27ac levels.
A Comparative Guide to the Selectivity of PF-CBP1 Versus BRD4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the ability to selectively target specific bromodomain-containing proteins is paramount for achieving desired therapeutic effects while minimizing off-target toxicities. This guide provides an objective comparison of the selectivity profiles of PF-CBP1, a potent inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, against two widely studied BRD4 inhibitors, (+)-JQ1 and OTX015 (Birabresib). By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to equip researchers with the information necessary to make informed decisions in their investigations.
Introduction to CBP/p300 and BRD4
The transcriptional coactivators CBP (also known as CREBBP) and its paralog p300 are essential for a multitude of cellular processes, including proliferation, differentiation, and DNA damage response.[1] They function in part by acetylating histone tails and other proteins, a process facilitated by their histone acetyltransferase (HAT) domain.[2][3] Their bromodomains recognize these acetylated lysines, anchoring the complex to chromatin to regulate gene expression.[2][4]
In contrast, the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, act as "readers" of the epigenetic code.[5] BRD4, in particular, is a key regulator of oncogenes such as MYC and is crucial for transcriptional elongation.[6] Given their distinct and critical roles in gene regulation, the development of inhibitors that can selectively target either the CBP/p300 or the BET family bromodomains is of significant therapeutic interest. This compound was developed to selectively target the former, while inhibitors like JQ1 and OTX015 were designed to potently inhibit the latter.
Comparative Selectivity Data
The following tables summarize the biochemical affinity and potency of this compound, (+)-JQ1, and OTX015 against their primary targets and key off-targets. The data highlights the distinct selectivity profiles of these inhibitors. It is important to note that direct comparison of absolute values across different assay formats should be approached with caution due to inherent variations in experimental conditions.
Table 1: Biochemical Affinity and Potency Data (IC₅₀/Kᵢ/Kₔ in nM)
| Compound | Target | Assay Type | Value (nM) | Reference |
| This compound | CREBBP | IC₅₀ (TR-FRET) | 125 | [4][5][6] |
| p300 | IC₅₀ (TR-FRET) | 363 | [4][5][6] | |
| CREBBP | Kₔ (ITC) | 190 | ||
| BRD4 (BD1) | Kₔ (ITC) | >20,000 | ||
| BRD4 (BD1) | IC₅₀ | 1,540 | ||
| BRD2 (BD1) | IC₅₀ | 1,240 | ||
| BRD3 (BD1) | IC₅₀ | 1,380 | ||
| (+)-JQ1 | BRD4 (BD1) | Kₔ (ITC) | 49 | |
| BRD4 (BD2) | IC₅₀ (AlphaScreen) | 32.6 | ||
| BRD2 (BD1) | Kₔ (ITC) | 128 | ||
| BRD3 (BD1) | Kₔ (ITC) | 59.5 | ||
| BRDT (BD1) | Kₔ (ITC) | 190 | ||
| CREBBP | IC₅₀ (AlphaScreen) | 12,942 | ||
| OTX015 | BRD2 | IC₅₀ (AcH4 binding) | 92-112 | |
| BRD3 | IC₅₀ (AcH4 binding) | 92-112 | ||
| BRD4 | IC₅₀ (AcH4 binding) | 92-112 | ||
| BRD2/3/4 | EC₅₀ (Cell-free) | 10-19 |
Note: BD1 refers to the first bromodomain, BD2 to the second. AcH4 refers to acetylated histone H4.
From the data, this compound demonstrates significant selectivity for the bromodomains of CBP and p300 over those of the BET family, with a selectivity margin of over 100-fold for BRD4 in ITC assays.[5] Conversely, (+)-JQ1 is a potent pan-BET inhibitor with nanomolar affinity for BRD2, BRD3, and BRD4, while showing minimal activity against CREBBP with an IC₅₀ in the micromolar range. OTX015 also potently inhibits the BET family members BRD2, BRD3, and BRD4.
Signaling Pathways and Mechanisms of Action
The distinct roles of CBP/p300 and BRD4 in gene transcription underscore the importance of selective inhibition. CBP/p300 acts as a "writer" of histone acetylation, creating docking sites for other proteins, and as a scaffolding protein that bridges transcription factors to the basal transcriptional machinery. BRD4, a "reader," recognizes these acetylation marks and recruits transcriptional elongation factors like P-TEFb to promote gene expression.
Inhibiting CBP/p300 with this compound primarily disrupts the writing and scaffolding functions, affecting the initiation of transcription for a specific set of genes. In contrast, inhibiting BRD4 with JQ1 or OTX015 stalls transcriptional elongation, leading to a rapid downregulation of genes with high transcriptional activity, such as MYC.
Experimental Protocols
The quantitative data presented in this guide were generated using various biophysical and biochemical assays. Below are detailed methodologies for three common techniques used to assess inhibitor-bromodomain binding.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₔ), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation: The bromodomain-containing protein is dialyzed extensively against the assay buffer. The inhibitor is dissolved in the final dialysis buffer to ensure a precise buffer match, which is critical for minimizing heats of dilution. Both protein and inhibitor solutions are degassed prior to the experiment to prevent air bubbles.
-
Instrumentation: A typical experiment is performed using an isothermal titration calorimeter (e.g., MicroCal ITC200). The sample cell (≈200 µL) is filled with the bromodomain protein solution (typically 5-50 µM), and the injection syringe (≈40 µL) is loaded with the inhibitor solution (typically 10-20 times the protein concentration).
-
Titration: The experiment consists of a series of small, sequential injections of the inhibitor into the sample cell while maintaining a constant temperature. The heat change after each injection is measured relative to a reference cell.
-
Data Analysis: The raw data, a series of heat spikes for each injection, is integrated to determine the heat change per mole of injectant. This is then plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to calculate the Kₔ, n, and ΔH.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, non-radioactive proximity assay used to study biomolecular interactions in a high-throughput format.
Methodology:
-
Reagent Preparation: The assay components include a biotinylated histone peptide (substrate), a GST-tagged bromodomain protein, Streptavidin-coated Donor beads, and anti-GST-conjugated Acceptor beads. All reagents are prepared in a specific assay buffer.
-
Assay Procedure: a. In a 384-well microplate, the GST-tagged bromodomain protein, the biotinylated histone peptide, and the test inhibitor (e.g., JQ1) are incubated together for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.[5] b. Anti-GST Acceptor beads are added and incubated to allow them to bind to the GST-tagged bromodomain. c. Finally, Streptavidin Donor beads are added and incubated in the dark. These beads bind to the biotinylated histone peptide.
-
Signal Detection: If the bromodomain binds the histone peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal that is measured at 520-620 nm. An inhibitor disrupts the protein-peptide interaction, separating the beads and causing a decrease in the AlphaScreen signal.
-
Data Analysis: IC₅₀ values are determined by plotting the AlphaScreen signal against a range of inhibitor concentrations and fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, homogeneous fluorescence assay that combines time-resolved fluorescence with FRET. It is widely used for high-throughput screening and inhibitor characterization.
Methodology:
-
Assay Principle: The assay measures the interaction between a bromodomain protein and a histone peptide, each labeled with a specific fluorophore (a donor and an acceptor). Lanthanide chelates (e.g., Europium) are often used as donors due to their long fluorescence lifetime, which allows for a time-gated measurement that reduces background fluorescence.
-
Reagent Preparation: A typical assay involves a bromodomain protein labeled with a lanthanide donor (e.g., Eu-cryptate) and a biotinylated histone peptide that is detected by a streptavidin-conjugated acceptor (e.g., XL665).
-
Assay Procedure: a. The bromodomain-donor conjugate, the peptide-biotin/streptavidin-acceptor complex, and various concentrations of the test inhibitor are added to the wells of a microplate. b. The plate is incubated to allow the binding reaction to reach equilibrium.
-
Signal Detection: A microplate reader excites the donor fluorophore (e.g., at 337 nm). If the bromodomain and peptide are in close proximity, energy is transferred from the donor to the acceptor, which then emits light at its characteristic wavelength (e.g., 665 nm). The reader measures the emission at both the donor and acceptor wavelengths after a specific time delay (e.g., 60 µs) to eliminate short-lived background signals.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. An effective inhibitor will disrupt the interaction, leading to a decrease in the FRET signal. IC₅₀ values are generated by fitting the emission ratio data to a sigmoidal dose-response curve.
Conclusion
The selective inhibition of bromodomain families presents a powerful strategy for modulating gene expression in various disease contexts. This compound is a highly selective tool for probing the function of CBP/p300, demonstrating minimal activity against the BET family. In contrast, (+)-JQ1 and OTX015 are potent pan-BET inhibitors with a clear selectivity window against non-BET bromodomains like CBP. The choice between these inhibitors should be guided by the specific biological question and the signaling pathway under investigation. The data and protocols provided herein serve as a comprehensive resource for researchers navigating the selection and application of these critical chemical probes.
References
- 1. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PF-Cbp1 and I-CBP112 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent CREBBP/EP300 Bromodomain Inhibitors
In the landscape of epigenetic drug discovery, the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300) have emerged as critical therapeutic targets in oncology. Dysregulation of these proteins is implicated in the progression of various cancers, making inhibitors of their bromodomains a promising avenue for novel anti-cancer therapies. This guide provides a detailed comparison of two widely studied small molecule inhibitors, PF-Cbp1 and I-CBP112, summarizing their performance in cancer cell lines based on available experimental data.
At a Glance: Key Differences and Performance
Both this compound and I-CBP112 are potent and selective inhibitors of the CREBBP/EP300 bromodomains. However, their reported efficacy and the extent of their characterization in cancer models differ. I-CBP112 has been more extensively studied for its anti-cancer properties, demonstrating not only antiproliferative effects but also the ability to sensitize cancer cells to conventional chemotherapies. This compound, while a potent inhibitor, has been characterized more for its high selectivity and its role in modulating inflammatory responses, with less extensive public data on its direct anti-cancer effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and I-CBP112, focusing on their inhibitory concentrations and effects on cancer cell proliferation.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | CREBBP | 125 | Cell-free assay | [1] |
| p300 | 363 | Cell-free assay | [1] | |
| I-CBP112 | CREBBP | 170 | AlphaScreen | [2] |
| CREBBP | 170 | BLI | [2] | |
| CREBBP | 151 | ITC | [2] | |
| p300 | 625 | ITC | [2] |
IC50: Half-maximal inhibitory concentration. AlphaScreen, BLI (Biolayer Interferometry), and ITC (Isothermal Titration Calorimetry) are different biophysical assays to measure binding affinity and inhibition.
Table 2: Anti-proliferative Activity (IC50 in µM) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound | I-CBP112 | Reference |
| MDA-MB-453 | Triple-Negative Breast Cancer (AR+) | ~2.5 | ~2.0 | [3] |
| SUM185PE | Triple-Negative Breast Cancer (AR+) | >5 | ~4.0 | [3] |
| MFM223 | Triple-Negative Breast Cancer (AR+) | >5 | >5 | [3] |
| CAL148 | Triple-Negative Breast Cancer (AR low) | >5 | >5 | [3] |
| 22Rv1 | Prostate Cancer (AR+) | ~1.5 | ~1.0 | [3] |
| VCaP | Prostate Cancer (AR+) | ~0.5 | ~0.3 | [3] |
| LNCaP | Prostate Cancer (AR+) | ~2.0 | ~1.5 | [3] |
| KASUMI-1 | Acute Myeloid Leukemia | Not Reported | Impairs clonogenic growth | [1][4] |
| MOLM-13 | Acute Myeloid Leukemia | Not Reported | Impairs clonogenic growth | [1][4] |
| MV4-11 | Acute Myeloid Leukemia | Not Reported | Impairs clonogenic growth | [1][4] |
AR+: Androgen Receptor Positive. Data is approximated from graphical representations in the cited literature where exact values were not provided.
Mechanism of Action and Cellular Effects
Both this compound and I-CBP112 function by competitively binding to the bromodomains of CREBBP and p300, thereby preventing these proteins from recognizing and binding to acetylated lysine residues on histones and other proteins. This disruption of protein-protein interactions leads to the modulation of gene expression.
I-CBP112: A Deeper Dive into Anti-Cancer Activity
I-CBP112 has demonstrated a range of anti-cancer effects across various cell lines:
-
Sensitization to Chemotherapy: In breast (MDA-MB-231), lung (A549), and liver (HepG2) cancer cells, pre-treatment with I-CBP112 significantly enhanced the cytotoxicity of several chemotherapeutic agents, including doxorubicin and paclitaxel[5].
-
Downregulation of ABC Transporters: A key mechanism behind this sensitization is the I-CBP112-induced repression of ATP-binding cassette (ABC) transporter genes, which are responsible for drug efflux and a major cause of multidrug resistance[5][6].
-
Impaired Clonogenic Growth: In human and mouse leukemia cell lines, I-CBP112 was shown to impair aberrant self-renewal and colony formation, key characteristics of cancer stem cells[1][2][4][7][8].
-
Induction of Differentiation: Treatment with I-CBP112 has been observed to induce cellular differentiation in leukemic cells[1][7][8].
This compound: A Highly Selective Probe
While less data is available on the direct anti-cancer effects of this compound, it is characterized as a highly selective inhibitor for the CREBBP/p300 bromodomains over other bromodomain families, such as the BET family[1]. This high selectivity makes it a valuable tool for specifically probing the function of CREBBP/p300 in various biological processes, including cancer. Studies have shown that CREBBP/EP300 bromodomain inhibition can affect the proliferation of androgen receptor-positive breast and prostate cancer cell lines[3].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and I-CBP112 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Western Blotting for CREBBP/p300 and Downstream Markers
-
Cell Lysis: After treatment with the inhibitors, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CREBBP, p300, or other targets (e.g., c-Myc, PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for ABC Transporters
-
RNA Extraction: Following inhibitor treatment, extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the ABC transporter genes of interest (e.g., ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
Both this compound and I-CBP112 are valuable research tools for investigating the role of CREBBP/EP300 bromodomains in cancer. Based on the currently available data, I-CBP112 has a more extensively documented profile of anti-cancer activity, particularly in its ability to overcome drug resistance. This compound's high selectivity makes it an excellent probe for target validation. The choice between these two inhibitors will depend on the specific research question and the cancer model being investigated. Further head-to-head studies in a broader range of cancer cell lines will be beneficial for a more complete comparative analysis.
References
- 1. (PDF) CREBBP/EP300 Bromodomain Inhibition Affects the [research.amanote.com]
- 2. researchgate.net [researchgate.net]
- 3. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting p300 Addiction in CBP-Deficient Cancers Causes Synthetic Lethality by Apoptotic Cell Death due to Abrogation of MYC Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic targeting of EP300/CBP by bromodomain inhibition in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of PF-Cbp1's Effect on MYC Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies to validate the effect of PF-Cbp1, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, on the expression of the MYC oncogene. While direct quantitative data for this compound's effect on MYC expression is not yet publicly available, this document outlines the expected mechanism of action based on the known roles of CBP/p300 in MYC regulation and provides a comparison with alternative methods for modulating MYC expression. The experimental data presented for alternative compounds serves as a benchmark for validating the anticipated effects of this compound.
Introduction to this compound and MYC Regulation
The MYC proto-oncogene is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many human cancers. The transcriptional activity of MYC is, in part, regulated by the histone acetyltransferases (HATs) CBP and its paralog p300. CBP/p300 act as transcriptional co-activators for MYC, directly interacting with it and promoting its transcriptional function.[1] Inhibition of the catalytic activity or the bromodomain of CBP/p300 is therefore a promising therapeutic strategy to downregulate MYC expression and activity.
This compound is a potent and selective inhibitor of the bromodomains of CBP and p300, with IC50 values of 125 nM and 363 nM, respectively.[2][3] By binding to the bromodomain, this compound is expected to disrupt the interaction of CBP/p300 with acetylated histones and other proteins, thereby interfering with the transcription of MYC and its target genes. While this compound has been shown to modulate the expression of inflammatory genes, its direct effect on MYC expression requires experimental validation.[2][4]
Comparative Analysis of MYC Expression Modulators
This section compares this compound with other well-characterized inhibitors that modulate MYC expression. The data for the alternative compounds provide a reference for the expected outcomes of this compound treatment.
| Compound/Method | Target | Mechanism of Action | Reported Effect on MYC Expression | Key Advantages | Key Limitations |
| This compound | CBP/p300 Bromodomains | Inhibition of bromodomain-mediated protein interactions, leading to transcriptional repression of MYC. | Hypothesized to decrease MYC mRNA and protein levels. | High selectivity for CBP/p300 over other bromodomains like BRD4.[2][4] | Direct experimental data on MYC is currently unavailable. |
| CCS1477 | p300/CBP Bromodomains | Similar to this compound, inhibits p300/CBP bromodomains. | Significant reduction in MYC protein expression in prostate cancer xenograft models. | Demonstrated in vivo efficacy and clinical development. | Potential for side effects associated with systemic p300/CBP inhibition. |
| JQ1 | BET Bromodomains (BRD2, BRD3, BRD4) | Displaces BET proteins from chromatin, leading to transcriptional repression of MYC. | Potent suppression of MYC mRNA and protein expression in various cancer cell lines. | Well-characterized mechanism of action and broad anti-cancer activity. | Lack of selectivity for CBP/p300; potential for off-target effects. |
| MYC siRNA | MYC mRNA | Sequence-specific degradation of MYC mRNA through RNA interference. | Direct and potent knockdown of MYC expression. | High specificity for MYC. | Challenges with in vivo delivery and transient effect. |
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of alternative MYC modulators. These serve as a benchmark for validating this compound.
Table 1: Effect of CBP/p300 and BET Inhibitors on MYC Expression
| Compound | Cell Line/Model | Assay | Concentration | Duration | Result | Reference |
| CCS1477 | 22Rv1 (Prostate Cancer Xenograft) | Western Blot | 30 mg/kg | 24 hours | Significant decrease in c-Myc protein levels | - |
| JQ1 | LP-1 (Multiple Myeloma) | RT-qPCR | 500 nM | 2 hours | ~50% reduction in MYC mRNA | - |
| JQ1 | Raji (Burkitt's Lymphoma) | RT-qPCR | 500 nM | 4 hours | ~80% reduction in MYC mRNA | - |
Table 2: Effect of siRNA-mediated Knockdown on MYC Expression
| siRNA | Cell Line | Assay | Transfection Reagent | Duration | Result | Reference |
| c-Myc siRNA | HT-29 (Colon Cancer) | Western Blot | Lipofectamine 2000 | 48 hours | Significant reduction in c-Myc protein | - |
| c-Myc siRNA | A549 (Lung Cancer) | Immunofluorescence | - | - | 60% reduction in Myc protein levels | [5] |
Experimental Protocols
Detailed methodologies for key experiments to validate the effect of this compound on MYC expression are provided below.
Cell Culture and Treatment
-
Cell Lines: Select cancer cell lines known to have high MYC expression (e.g., Burkitt's lymphoma, multiple myeloma, or specific solid tumor lines).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations of this compound (e.g., 0.1 - 10 µM) for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO) in all experiments.
RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for MYC and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method.
Protein Extraction and Western Blotting
-
Protein Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for MYC. Following washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using image analysis software to determine the relative MYC protein levels.
siRNA Transfection for MYC Knockdown (Positive Control)
-
siRNA Preparation: Resuspend lyophilized MYC-specific siRNA and a non-targeting control siRNA in RNase-free water to the desired stock concentration.
-
Transfection: Transfect cells with the siRNAs using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
Validation: After 48-72 hours, harvest the cells and analyze MYC mRNA and protein levels by RT-qPCR and Western blotting, respectively, to confirm successful knockdown.
Mandatory Visualizations
Signaling Pathway
Caption: CBP/p300 regulation of MYC-mediated transcription and its inhibition by this compound.
Experimental Workflow
References
Confirming PF-Cbp1 Binding: A Comparative Guide to TR-FRET and Alternative Assays
For researchers, scientists, and drug development professionals, confirming the binding of a chemical probe to its target is a critical step in early-stage drug discovery. This guide provides a comprehensive comparison of the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay with other widely used biophysical techniques for validating the interaction between the selective inhibitor PF-Cbp1 and its target, the CREB-binding protein (CBP) bromodomain.
This document outlines the experimental principles, presents available quantitative data, and provides detailed protocols for key methodologies. By understanding the strengths and applications of each assay, researchers can make informed decisions for their screening and characterization workflows.
Quantitative Comparison of Binding Affinities
Directly comparing the binding affinity of this compound across multiple assay platforms from a single study is challenging due to the limited availability of such comprehensive public data. However, by compiling data from various sources, we can establish a profile of its potency. This compound is a highly selective inhibitor of the bromodomain of CREB-binding protein (CREBBP) and the homologous p300.[1][2] Biochemical assays have determined its half-maximal inhibitory concentration (IC50) to be 125 nM for CREBBP and 363 nM for p300.[1][2] Further characterization by Isothermal Titration Calorimetry (ITC) has demonstrated its high selectivity, showing over 105-fold greater affinity for CBP/p300 compared to the bromodomain-containing protein BRD4.[2]
To illustrate how different techniques can yield complementary data, we can look at another well-characterized and selective CBP/p300 bromodomain inhibitor, SGC-CBP30. For this compound, dissociation constants (Kd) have been determined, providing a direct measure of binding affinity. SGC-CBP30 binds to the CBP and p300 bromodomains with Kd values of 21 nM and 32 nM, respectively.[3]
| Compound | Target | Assay Type | Value | Reference |
| This compound | CREBBP | Biochemical Assay | IC50: 125 nM | [1][2] |
| This compound | p300 | Biochemical Assay | IC50: 363 nM | [1][2] |
| This compound | CREBBP vs. BRD4 | Isothermal Titration Calorimetry (ITC) | >105-fold selectivity | [2] |
| SGC-CBP30 | CBP | Not Specified | Kd: 21 nM | [3][4] |
| SGC-CBP30 | p300 | Not Specified | Kd: 32 nM | [3] |
Principles and Methodologies of Key Binding Assays
A variety of biophysical and biochemical assays can be employed to confirm and quantify the binding of small molecule inhibitors like this compound to their protein targets. Each technique offers distinct advantages in terms of throughput, sensitivity, and the type of data generated.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, homogeneous assay format that is well-suited for high-throughput screening. It relies on the transfer of energy from a long-lifetime donor fluorophore (typically a lanthanide like Europium or Terbium) to an acceptor fluorophore when they are in close proximity. In the context of this compound binding, a tagged CBP bromodomain protein is labeled with the donor, and a labeled ligand (e.g., an acetylated histone peptide) is bound to the acceptor. When the protein and ligand interact, FRET occurs. A competitive inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal. The time-resolved aspect of the measurement minimizes background fluorescence, enhancing the signal-to-noise ratio.
Experimental Protocol: TR-FRET Assay for CBP Bromodomain
This protocol is adapted from commercially available CBP bromodomain TR-FRET assay kits.
-
Reagent Preparation :
-
Prepare a 1X TR-FRET assay buffer.
-
Dilute the CBP bromodomain-Europium chelate (donor) and the biotinylated acetylated lysine ligand/APC-streptavidin (acceptor) mixture in the assay buffer to their final working concentrations.
-
Prepare a serial dilution of this compound in assay buffer at 4 times the final desired concentration.
-
-
Assay Procedure (384-well plate format) :
-
Add 5 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 10 µL of the diluted CBP bromodomain-Europium chelate to all wells.
-
Optional: Incubate for 15-30 minutes at room temperature, protected from light, to allow for pre-equilibration.
-
Add 5 µL of the ligand/APC-streptavidin mixture to all wells. The final volume should be 20 µL.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition :
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of approximately 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
The TR-FRET signal is typically calculated as the ratio of the acceptor emission to the donor emission (665 nm / 620 nm).
-
Alternative Assays for Binding Confirmation
While TR-FRET is a powerful tool, employing orthogonal assays is crucial for robust validation of inhibitor binding.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: AlphaScreen is another bead-based proximity assay. Donor beads, upon laser excitation, release singlet oxygen molecules that travel a short distance to activate acceptor beads, which then emit light. If an inhibitor disrupts the protein-ligand interaction that brings the beads together, the light signal is reduced.
Comparison to TR-FRET:
-
Signal Amplification: AlphaScreen has a significant signal amplification cascade, which can lead to higher sensitivity.
-
Interference: It can be more susceptible to interference from colored compounds or singlet oxygen quenchers in the sample.
-
Cost: Reagents for AlphaScreen can be more expensive than those for TR-FRET.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. One binding partner (e.g., the CBP bromodomain) is immobilized on the chip, and the other (this compound) is flowed over the surface. Binding events cause a change in mass on the chip surface, which alters the refractive index and is detected in real-time.
Comparison to TR-FRET:
-
Kinetics: SPR provides real-time kinetic data, allowing for the determination of association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (Kd).
-
Label-Free: It does not require labeling of the inhibitor or protein, which can sometimes interfere with binding.
-
Throughput: SPR is generally lower in throughput than TR-FRET and can be more complex to set up.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor (this compound) is titrated into a solution of the target protein (CBP bromodomain). The resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Comparison to TR-FRET:
-
Thermodynamics: ITC is the gold standard for determining the thermodynamic profile of a binding interaction, providing insights into the driving forces of binding.
-
Label-Free & In-Solution: It is a label-free, in-solution technique, avoiding potential artifacts from labeling or surface immobilization.
-
Sample Consumption & Throughput: ITC typically requires larger amounts of protein and is a low-throughput technique.
Fluorescence Polarization (FP)
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled ligand (e.g., an acetylated peptide) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the larger CBP bromodomain protein, its rotation slows, and the polarization of the emitted light increases. A competitive inhibitor like this compound will displace the fluorescent ligand, causing a decrease in polarization.
Comparison to TR-FRET:
-
Simplicity: FP is a relatively simple and cost-effective homogeneous assay.
-
Sensitivity: It can be less sensitive than TR-FRET and more prone to interference from fluorescent compounds or light scattering.
-
Dynamic Range: The dynamic range of FP assays can be smaller than that of TR-FRET.
Conclusion
The TR-FRET assay stands out as a highly effective method for confirming the binding of inhibitors like this compound to the CBP bromodomain, particularly in a high-throughput screening context. Its homogeneous format, robustness, and high signal-to-noise ratio make it an attractive primary assay. However, for a comprehensive understanding of the binding interaction, it is best practice to validate initial findings with orthogonal, label-free techniques such as SPR and ITC. SPR provides invaluable kinetic information, while ITC offers a complete thermodynamic profile of the binding event. The choice of follow-up assays will depend on the specific research question, available resources, and the desired depth of characterization. By leveraging a multi-assay approach, researchers can confidently validate the binding of this compound and advance their drug discovery efforts.
References
A Comparative Analysis of PF-Cbp1 and Other CBP/p300 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PF-Cbp1 with other prominent inhibitors of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. This document summarizes key performance data, details relevant experimental methodologies, and visualizes critical pathways and workflows to aid in the selection and application of these chemical probes.
The lysine acetyltransferases CBP and p300 are crucial regulators of gene expression, and their dysregulation is implicated in a variety of diseases, most notably cancer.[1][2] This has led to the development of small molecule inhibitors targeting different functional domains of these proteins, primarily the bromodomain, which recognizes acetylated lysine residues, and the histone acetyltransferase (HAT) domain, responsible for catalysis.[3][4] This guide focuses on a comparative analysis of this compound, a selective bromodomain inhibitor, and other key CBP/p300 inhibitors, providing a framework for their evaluation and use in research and drug discovery.
Quantitative Comparison of CBP/p300 Inhibitors
The following tables provide a summary of the in vitro potency and cellular activity of this compound and other selected CBP/p300 inhibitors. It is important to note that direct comparisons of absolute potency can be challenging due to variations in assay formats and conditions across different studies.
Table 1: Comparison of CBP/p300 Bromodomain Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Selectivity Highlight |
| This compound | CREBBP | FRET | 125[5] | - | >105-fold selective over BRD4 by ITC[5] |
| p300 | FRET | 363[5] | - | ||
| GNE-272 | CBP | TR-FRET | 20[4][6] | - | >650-fold selective over BRD4(1)[6] |
| p300 | TR-FRET | 30[4][6] | - | ||
| I-CBP112 | CBP | AlphaScreen | 170[7] | 151[7] | Selective over BRD4[7] |
| p300 | - | 625[7] | 167[7] |
Table 2: Comparison of CBP/p300 HAT Domain Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Note |
| A-485 | p300 | TR-FRET | 9.8[3] | Acetyl-CoA competitive inhibitor[3] |
| CBP | TR-FRET | 2.6[3] | ||
| iP300w | EP300 | TR-FRET | 15.8 | Data from a comparative study under specific acetyl-CoA concentrations. |
| CPI-1612 | EP300 | - | <0.5[3] | Highly potent, orally active inhibitor[3] |
| CBP | - | 2.9[3] | ||
| C646 | p300 | Radiometric | 400 (Ki) | One of the first reported potent p300/CBP HAT inhibitors.[3] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying CBP/p300 inhibitors, the following diagrams are provided in the DOT language for use with Graphviz.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of CBP/p300 inhibitors. Below are outlines for key assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Bromodomain Inhibitors
This assay is commonly used to measure the binding of inhibitors to the CBP/p300 bromodomain.
-
Principle: The assay measures the disruption of the interaction between a biotinylated, acetylated histone peptide and a GST-tagged CBP/p300 bromodomain. A Europium (Eu)-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-conjugated Allophycocyanin (APC) is the acceptor. When the bromodomain and peptide interact, FRET occurs. Inhibitors that bind to the bromodomain disrupt this interaction, leading to a decrease in the FRET signal.[8]
-
Materials:
-
GST-tagged CBP or p300 bromodomain
-
Biotinylated acetylated histone H4 peptide
-
Europium-labeled anti-GST antibody
-
Streptavidin-APC
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100)[8]
-
Test compounds (e.g., this compound)
-
384-well plates
-
-
Protocol:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the GST-tagged bromodomain to the wells of a 384-well plate and incubate with the test compound for a defined period (e.g., 30 minutes at room temperature).[8]
-
Add a mixture of the biotinylated acetylated histone peptide and streptavidin-APC to the wells.
-
Add the Europium-labeled anti-GST antibody.
-
Incubate the plate in the dark at room temperature (e.g., 1 hour).
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the FRET ratio and plot against the inhibitor concentration to determine the IC50 value.[7]
-
AlphaLISA Assay for HAT Activity
This assay quantifies the histone acetyltransferase activity of p300/CBP and its inhibition.
-
Principle: A biotinylated histone peptide is used as a substrate for the HAT enzyme. The product, an acetylated peptide, is recognized by an anti-acetyl-lysine antibody conjugated to an AlphaLISA acceptor bead. The biotinylated peptide is captured by streptavidin-coated donor beads. In the presence of the acetylated product, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal upon excitation.
-
Materials:
-
Recombinant p300 or CBP HAT domain
-
Biotinylated histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
Anti-acetyl-lysine antibody-conjugated AlphaLISA acceptor beads
-
Streptavidin-coated AlphaLISA donor beads
-
Assay Buffer
-
Test compounds
-
384-well plates
-
-
Protocol:
-
Add the test compound and the HAT enzyme to the wells of a 384-well plate.
-
Initiate the enzymatic reaction by adding the biotinylated histone peptide and Acetyl-CoA.
-
Incubate to allow for histone acetylation.
-
Stop the reaction.
-
Add the anti-acetyl-lysine acceptor beads and incubate.
-
Add the streptavidin donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the signal against inhibitor concentration to determine the IC50.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that an inhibitor binds to its intended target within a cellular context.[9]
-
Principle: Ligand binding can stabilize a target protein against thermal denaturation. In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot or other protein detection methods. A stabilizing ligand will result in more soluble protein at higher temperatures compared to the untreated control.[9]
-
Materials:
-
Cell line of interest
-
Test compound
-
Cell lysis buffer
-
Antibody specific to the target protein (CBP or p300)
-
Standard Western blotting or protein quantification reagents
-
-
Protocol:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blot or another quantitative protein detection method.
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[9]
-
References
- 1. Targeting CBP and p300: Emerging Anticancer Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating RNA-Sequencing Insights in PF-Cbp1 Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key methodologies for validating RNA-sequencing (RNA-seq) results from experiments involving PF-Cbp1, a selective inhibitor of the CREB-binding protein (CREBBP) and p300 bromodomains.
This compound is a potent tool for investigating the epigenetic regulation of gene expression.[1][2][3][4][5][6] RNA-seq is a powerful technology for obtaining a global view of the transcriptional changes induced by this inhibitor. However, validating the key findings from RNA-seq is a critical step to ensure the accuracy and reliability of the data before proceeding with further functional studies. This guide details and compares common validation techniques, provides structured data examples, and outlines experimental protocols.
Comparison of Key Validation Techniques
The choice of validation method depends on the specific research question, the nature of the gene of interest, and available resources. The most common and robust methods include Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR), Western Blotting, and in situ hybridization (ISH).
| Technique | What it Measures | Throughput | Sensitivity | Quantitative? | Spatial Information? | Advantages | Limitations |
| RT-qPCR | mRNA levels of specific genes | Low to Medium | High | Yes (relative or absolute) | No | Gold standard for gene expression quantification, cost-effective, fast.[7][8] | Limited to a small number of genes per experiment. |
| Western Blot | Protein levels of specific genes | Low | Medium to High | Semi-quantitative | No | Confirms changes in protein expression, which is often the functional endpoint. | Requires specific antibodies, can be time-consuming. |
| In Situ Hybridization (ISH) / RNAscope | mRNA localization within tissues or cells | Low | High | Semi-quantitative | Yes | Provides spatial context of gene expression changes.[9] | Technically challenging, quantification can be complex. |
| Functional Assays | Biological activity or phenotype | Varies | Varies | Varies | Varies | Directly links gene expression changes to cellular function. | Can be complex to develop and interpret. |
Data Presentation: Hypothetical RNA-Seq and Validation Data
To illustrate the validation process, consider a hypothetical RNA-seq experiment where human macrophages were treated with this compound. The following tables summarize the hypothetical RNA-seq data for a selection of differentially expressed genes and the corresponding validation data from RT-qPCR and Western Blotting.
Table 1: Hypothetical RNA-Seq Results for this compound Treated Macrophages
| Gene | Log2 Fold Change (this compound vs. Vehicle) | p-value | Regulation |
| IL6 | -2.5 | 0.001 | Down |
| TNF | -2.1 | 0.005 | Down |
| RGS4 | -1.8 | 0.012 | Down |
| CD86 | -1.5 | 0.025 | Down |
| MYC | -1.2 | 0.048 | Down |
| STAT1 | 1.9 | 0.008 | Up |
| IRF7 | 1.6 | 0.015 | Up |
Table 2: RT-qPCR Validation of RNA-Seq Data
| Gene | RNA-Seq Log2 Fold Change | RT-qPCR Log2 Fold Change | Concordance |
| IL6 | -2.5 | -2.3 | Yes |
| TNF | -2.1 | -2.0 | Yes |
| RGS4 | -1.8 | -1.9 | Yes |
| STAT1 | 1.9 | 2.1 | Yes |
| IRF7 | 1.6 | 1.5 | Yes |
Table 3: Western Blot Validation of Key Targets
| Protein | RNA-Seq Log2 Fold Change (mRNA) | Western Blot Fold Change (Protein) | Concordance |
| STAT1 | 1.9 | 1.7 | Yes |
| p-STAT1 (Tyr701) | N/A | 2.5 | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summary protocols for the key validation experiments.
RT-qPCR Protocol
-
RNA Isolation: Isolate total RNA from this compound-treated and vehicle-treated cells using a silica-based column kit. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and random hexamer primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct method.
Western Blot Protocol
-
Protein Extraction: Lyse this compound-treated and vehicle-treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the protein of interest overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex processes. The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating RNA-seq data and a simplified signaling pathway potentially affected by this compound.
Caption: Experimental workflow for RNA-seq and subsequent validation.
Caption: Inhibition of CREBBP/p300 by this compound in a signaling pathway.
By employing a combination of these validation techniques, researchers can confidently confirm the transcriptional changes identified through RNA-sequencing in their this compound experiments, paving the way for a deeper understanding of its biological effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. This compound hydrochloride - Immunomart [immunomart.com]
- 5. This compound free base | CAS 1962928-21-7 | Sun-shinechem [sun-shinechem.com]
- 6. adooq.com [adooq.com]
- 7. researchgate.net [researchgate.net]
- 8. rna-seqblog.com [rna-seqblog.com]
- 9. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of PF-Cbp1: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the selective bromodomain inhibitor, PF-Cbp1, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a bioactive small molecule, proper disposal protocols are paramount to prevent potential environmental contamination and ensure the safety of all personnel. This guide provides a comprehensive overview of the recommended procedures for researchers, scientists, and drug development professionals.
Prudent Handling and Waste Management
Personal Protective Equipment (PPE): When handling this compound in either solid or solution form, appropriate personal protective equipment is mandatory. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including weighing papers, contaminated gloves, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous chemical waste. It is crucial not to mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Labeling and Storage:
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the concentration and date of accumulation. These containers should be stored in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials, pending pickup by your institution's EHS personnel.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for risk assessment and proper handling in a laboratory setting.
| Parameter | Value | Source |
| Molecular Formula | C₂₉H₃₆N₄O₃ | [1] |
| Molecular Weight | 488.6 g/mol | [1] |
| IC₅₀ for CREBBP | 125 nM | [2][3] |
| IC₅₀ for p300 | 363 nM | [2][3] |
| Solubility in DMSO | 20 mg/mL | [1] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (In Solvent) | -80°C for 1 year | [3] |
Experimental Protocol for Spill Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Materials:
-
Personal Protective Equipment (PPE) as listed above
-
Absorbent material (e.g., vermiculite, sand, or chemical absorbent pads)
-
A sealed, labeled container for disposal of cleanup materials
-
10% caustic solution (for decontamination, based on general guidance for similar compounds)[4]
Procedure:
-
Evacuate and Ventilate: If a significant amount of this compound is spilled, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.
-
Containment: For liquid spills, use an absorbent material to contain the spill.
-
Cleanup: While wearing appropriate PPE, carefully sweep up the absorbed material or solid this compound. Place the waste into a sealed, labeled container for disposal.
-
Decontamination: Decontaminate the spill area with a 10% caustic solution.[4] All cleaning materials should also be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is imperative to always consult and follow your institution's specific guidelines and local regulations for chemical waste management.
References
Personal protective equipment for handling PF-Cbp1
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of PF-Cbp1, a selective inhibitor of the CREB-binding protein (CBP) bromodomain. Adherence to these guidelines is essential to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is required when handling this compound. This includes, but is not limited to, the following:
| PPE Category | Specific Requirements |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not required under normal handling conditions with adequate ventilation. |
Health Hazard Information
While specific quantitative data on toxicity is not publicly available, this compound should be handled with care as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational and Disposal Plans
A clear and systematic approach to handling this compound from reception to disposal is critical for safety and to maintain the integrity of the compound.
Experimental Workflow
The following diagram outlines the recommended workflow for handling this compound in a laboratory setting.
Detailed Protocols
Receiving and Storage:
-
Upon receipt, verify the integrity of the packaging.
-
Store the compound in a tightly sealed container at -20°C as recommended by suppliers.[1]
Preparation of Stock Solutions:
-
This compound is soluble in solvents such as DMSO and ethanol.[2]
-
To prepare a stock solution, dissolve the solid compound in the appropriate solvent to the desired concentration. For example, a 10 mM stock solution can be prepared by dissolving 5.25 mg of this compound HCl in 1 mL of DMSO.
Handling Procedures:
-
Always wear the personal protective equipment detailed in the table above.
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of a spill, absorb the material with an inert absorbent and place it in a suitable container for disposal.
Disposal Plan:
-
All waste materials containing this compound, including empty containers, unused product, and contaminated materials, should be considered hazardous waste.
-
Dispose of this waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to be released into the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
